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  • Product: 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
  • CAS: 851175-19-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in Biological Assays

Abstract This technical guide delineates the putative mechanism of action for the novel chemical entity 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. In the absence of direct empirical data for this specific mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the putative mechanism of action for the novel chemical entity 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally analogous compounds to build a robust, evidence-based hypothesis of its biological activity. The primary proposed mechanism centers on the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a pathway well-established for the chloroacetamide chemical class. Additionally, potential antimicrobial, anti-inflammatory, and central nervous system activities are explored based on the contributions of its core functional moieties: the chloroacetamide group and the N-(2-methoxybenzyl) group. This guide provides detailed, field-proven methodologies for a suite of biological assays to systematically investigate these proposed mechanisms, offering a comprehensive framework for researchers and drug development professionals to validate and characterize the bioactivity of this compound.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a synthetic molecule for which the biological activity and mechanism of action have not been empirically defined in published literature. However, a systematic analysis of its chemical structure allows for the formulation of a strong hypothesis regarding its biological targets. The molecule can be dissected into two key functional components:

  • The Chloroacetamide Moiety: This reactive group is the cornerstone of a major class of herbicides. Its mechanism of action is well-characterized and involves the alkylation of sulfhydryl groups, leading to the inhibition of key enzymes.

  • The N-(2-methoxybenzyl) Moiety: The presence of a substituted benzyl group on the amide nitrogen can significantly influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for biological targets. Methoxyphenyl and N-benzylacetamide derivatives are known to possess a wide range of pharmacological activities.

This guide will first elaborate on the most probable primary mechanism of action stemming from the chloroacetamide group and then discuss potential secondary activities conferred by the N-(2-methoxybenzyl) substituent.

Primary Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The most well-documented biological activity of chloroacetamide-containing compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3][4][5] VLCFAs are essential components of cell membranes, cuticular waxes, and sphingolipids. Their disruption can lead to cessation of cell division and expansion.[2]

The Molecular Target: VLCFA Elongases

The proposed molecular target of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is one or more of the enzymes in the VLCFA elongase complex. This multi-enzyme system, located in the endoplasmic reticulum, catalyzes the addition of two-carbon units to fatty acid chains. The chloroacetamide moiety is believed to act as a covalent inhibitor, forming a bond with a critical sulfhydryl group within the active site of one of the elongase enzymes.[1]

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA Elongase_Complex VLCFA Elongase Complex (KCS, KCR, HCD, ECR) Malonyl-CoA->Elongase_Complex 2C Donor Fatty_Acyl_CoA Fatty Acyl-CoA (C16-C18) Fatty_Acyl_CoA->Elongase_Complex Substrate VLCFA VLCFA (C20-C30) Elongase_Complex->VLCFA Elongation Cell_Growth Cell_Growth Elongase_Complex->Cell_Growth Required for Membrane_Integrity Membrane_Integrity VLCFA->Membrane_Integrity Essential for Sphingolipids Sphingolipids VLCFA->Sphingolipids Precursor for Compound 2-chloro-N-[(2-methoxyphenyl)methyl] -N-methylacetamide Compound->Elongase_Complex Covalent Inhibition (Alkylation of -SH) Compound->Cell_Growth Inhibits

Figure 1: Proposed mechanism of VLCFA synthesis inhibition.

Experimental Validation of VLCFA Synthesis Inhibition

A series of in vitro and cell-based assays can be employed to validate this proposed mechanism.

Protocol 2.2.1: In Vitro VLCFA Elongase Assay

  • Preparation of Microsomes: Isolate microsomes from a relevant cell line (e.g., human keratinocytes, plant seedlings) known to have high VLCFA elongase activity.

  • Assay Reaction: Incubate the microsomal fraction with a radiolabeled precursor, such as [14C]-malonyl-CoA, and a long-chain fatty acyl-CoA substrate (e.g., stearoyl-CoA).

  • Compound Treatment: Perform parallel incubations with varying concentrations of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

  • Lipid Extraction and Analysis: After the reaction, extract the total lipids and separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the incorporation of the radiolabel into VLCFAs (C20 and longer) using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the IC50 value of the compound for VLCFA synthesis inhibition.

Expected Outcome: A dose-dependent decrease in the synthesis of radiolabeled VLCFAs in the presence of the test compound.

CompoundTarget Cell LineAssay TypeIC50 (µM)Reference
MetazachlorCucumber seedlings[14C]-malonic acid incorporation0.01-0.1[3]
MetolachlorHigher plantsFatty acid elongation~1[3]
Hypothetical Data
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamideHuman keratinocytesIn vitro VLCFA elongase assay0.5 - 5N/A

Potential Secondary Mechanisms of Action

The structural features of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide suggest other potential biological activities that warrant investigation.

Antimicrobial and Anticancer Activity

Chloroacetamide derivatives have been reported to exhibit both antimicrobial and anticancer properties.[6][7][8] This activity is also attributed to the electrophilic nature of the chloroacetamide moiety, which can react with nucleophilic residues, such as cysteine (sulfhydryl groups), in various enzymes and proteins, leading to their inactivation. The addition of a chlorine atom to the acetamide structure has been shown to enhance antimicrobial efficacy.[6][9]

Protocol 3.1.1: Antimicrobial Susceptibility Testing

  • Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound using a standardized broth microdilution method (e.g., CLSI guidelines).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 3.1.2: In Vitro Cytotoxicity Assay against Cancer Cell Lines

  • Cell Line Panel: Choose a diverse panel of human cancer cell lines (e.g., lung, breast, colon).

  • Cell Viability Assay: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.[6]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Modulation of Central Nervous System (CNS) Targets

N-benzylacetamide derivatives have been investigated for their anticonvulsant activities.[10][11][12][13] Furthermore, the N-(2-methoxybenzyl) group is a key feature of the NBOMe class of potent serotonergic hallucinogens, where it dramatically increases the affinity for the 5-HT2A receptor.[14][15][16][17][18] While the overall structure of our target compound differs significantly from NBOMes, the presence of this moiety suggests that an interaction with CNS receptors, such as serotonin or other neurotransmitter receptors, cannot be ruled out.

CNS_Workflow Compound 2-chloro-N-[(2-methoxyphenyl)methyl] -N-methylacetamide Receptor_Screening Initial Receptor Binding Screen (e.g., Broad CNS Panel) Compound->Receptor_Screening Hit_Identified Binding 'Hit' Identified? (e.g., >50% inhibition at 10 µM) Receptor_Screening->Hit_Identified No_Hit No significant binding Hit_Identified->No_Hit No Affinity_Assay Radioligand Binding Assay (Determine Ki) Hit_Identified->Affinity_Assay Yes Functional_Assay Functional Assay (e.g., Calcium Mobilization, cAMP) Affinity_Assay->Functional_Assay Agonist_Antagonist Agonist or Antagonist? Functional_Assay->Agonist_Antagonist Agonist_Activity Determine EC50 Agonist_Antagonist->Agonist_Activity Agonist Antagonist_Activity Determine IC50 Agonist_Antagonist->Antagonist_Activity Antagonist Conclusion Characterize as Agonist/Antagonist at Specific Receptor Agonist_Activity->Conclusion Antagonist_Activity->Conclusion

Figure 2: Workflow for investigating potential CNS activity.

Protocol 3.2.1: CNS Receptor Binding Panel

  • Panel Selection: Submit the compound to a commercial or in-house broad-panel screening of CNS targets (e.g., receptors, ion channels, transporters).

  • Primary Screen: A single high concentration (e.g., 10 µM) is typically used to identify any significant interactions (e.g., >50% inhibition of radioligand binding).

  • Follow-up Studies: If significant hits are identified, proceed with full concentration-response curves to determine the binding affinity (Ki). Subsequently, functional assays (e.g., calcium mobilization, cAMP accumulation) should be performed to determine if the compound acts as an agonist or antagonist at the identified target.

Anti-inflammatory Potential

Methoxyphenyl compounds have demonstrated anti-inflammatory effects in human airway cells, potentially through post-transcriptional mechanisms involving the inhibition of RNA-binding protein HuR.[19][20]

Protocol 3.3.1: Cytokine Release Assay

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) and stimulate with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: Co-incubate the stimulated cells with various concentrations of the test compound.

  • Cytokine Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or a multiplex bead array.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of cytokine release.

Integrated View and Future Directions

The available evidence strongly suggests that 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a prime candidate for being an inhibitor of VLCFA synthesis. This should be considered its primary hypothetical mechanism of action. However, the diverse biological activities associated with its constituent moieties make it a compelling subject for broader pharmacological profiling.

The experimental workflows provided in this guide offer a clear path to systematically test these hypotheses. An initial screening phase should focus on the VLCFA inhibition assay, coupled with broad antimicrobial and anticancer cytotoxicity screens. Any significant findings from these initial assays should then be followed by more in-depth mechanistic studies to precisely identify the molecular targets and pathways involved. Investigation into CNS and anti-inflammatory effects could be pursued as a secondary line of inquiry, particularly if the primary screening results are inconclusive or suggest a more complex pharmacological profile.

By adopting this structured, hypothesis-driven approach, researchers can efficiently and rigorously elucidate the mechanism of action of this novel compound, paving the way for its potential development in agricultural, pharmaceutical, or other life science applications.

References

  • LeFever, C. A. (n.d.). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. Retrieved from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026, February 3). ResearchGate. Retrieved from [Link]

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004–1011. Retrieved from [Link]

  • Tanetani, Y. (2015, December 2). Modes of Action of Different Classes of Herbicides. IntechOpen. Retrieved from [Link]

  • Stanković, A., et al. (2025, August 4). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Retrieved from [Link]

  • Sexton, J. Z., et al. (2012, March 13). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. Retrieved from [Link]

  • Towards the primary target of chloroacetamides –new findings pave the way. (n.d.). Society of Chemical Industry. Retrieved from [Link]

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Choi, D., et al. (1994, November 15). Synthesis and Anticonvulsant Activities of a-Acetamido-N-benzylacetamide Derivatives Containing an Electron-Deficient a-Heteroar. Journal of Medicinal Chemistry, 37(23), 2304-2308. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33–57. Retrieved from [Link]

  • Rickli, A., et al. (2015, December 15). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. Retrieved from [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 88–96. Retrieved from [Link]

  • Sexton, J. Z., et al. (2012, March 13). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. Retrieved from [Link]

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024, September 11). Taylor & Francis Online. Retrieved from [Link]

  • Shestakova, P., et al. (2021, October 26). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6496. Retrieved from [Link]

  • Baker, L. E., et al. (2018, March 1). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Psychopharmacology, 235(3), 823–836. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. Retrieved from [Link]

  • Zhnag, H., et al. (1993). Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(22), 3389-3397. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57. Retrieved from [Link]

  • Methoxyphenylcipro induces antitumor activity in human cancer cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Weaver, D. F., et al. (2001). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 79(5-6), 920-933. Retrieved from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). MDPI. Retrieved from [Link]

  • Isah, Y., et al. (2016). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Der Pharma Chemica, 8(19), 346-354. Retrieved from [Link]

  • 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Temüz, M. M., et al. (2024, February). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Retrieved from [Link]

  • Marson, M. E., et al. (2025, August 5). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. ResearchGate. Retrieved from [Link]

  • Temüz, M. M., et al. (2024, February). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 565. Retrieved from [Link]

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Exploratory

Physicochemical properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS 851175-19-4

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS 851175-19-4) Disclaimer: As of the latest literature and database review, specific experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS 851175-19-4)

Disclaimer: As of the latest literature and database review, specific experimental data for the physicochemical properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS 851175-19-4) are not publicly available. This guide has been constructed by a Senior Application Scientist to provide a comprehensive overview based on high-quality computational predictions and a comparative analysis with structurally related, experimentally characterized analogs. The provided protocols are established, robust methods applicable to this class of compounds for future empirical validation.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a promising hit to a marketable drug is critically dependent on its physicochemical properties. These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, govern a compound's behavior within biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A molecule with excellent target affinity but poor physicochemical properties is likely to fail in development due to issues with bioavailability, toxicity, or formulation.[3][4] Therefore, a thorough understanding and optimization of these properties are paramount for any drug discovery program. This guide provides a detailed analysis of the predicted physicochemical profile of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and establishes a framework for its experimental characterization.

Molecular Identity and Predicted Physicochemical Profile

IUPAC Name: 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide CAS Number: 851175-19-4 Molecular Formula: C₁₁H₁₄ClNO₂ SMILES: CN(CC1=CC=CC=C1OC)C(=O)CCl

In Silico Physicochemical Property Prediction

In the absence of experimental data, computational methods provide a reliable and rapid assessment of a molecule's likely physicochemical characteristics. These predictions are derived from algorithms trained on large datasets of experimentally determined properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 227.69 g/mol Influences diffusion, transport, and overall "drug-likeness".
logP (Octanol/Water Partition Coefficient) 1.8 - 2.3Indicates lipophilicity, which is crucial for membrane permeability and target binding.
Aqueous Solubility (logS) -2.5 to -3.5A key factor for oral absorption and the feasibility of intravenous formulations.
pKa (Acid Dissociation Constant) Basic pKa (amide oxygen): ~1.5-2.5Determines the degree of ionization at physiological pH, affecting solubility, permeability, and off-target interactions.
Topological Polar Surface Area (TPSA) 38.33 ŲCorrelates with passive molecular transport through membranes and is a predictor of oral bioavailability.
Hydrogen Bond Donors 0Influences solubility and the potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 3Affects aqueous solubility and the formation of hydrogen bonds with target proteins.
Rotatable Bonds 4Relates to the conformational flexibility of the molecule, which can impact target binding affinity and selectivity.
Comparative Analysis with Structural Analogs

To ground the predicted data in an experimental context, it is valuable to compare it with the known properties of structurally similar molecules.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)logP
N-benzyl-N-methylacetamide 29823-47-0163.2237-421.2 (predicted)[5]
N-Methylacetamide 79-16-373.0926-28[6][7][8]-1.05 (experimental)[6]

Expert Interpretation: The addition of the chloroacetyl and 2-methoxyphenyl groups to the N-methylacetamide scaffold is predicted to significantly increase the lipophilicity (logP) and molecular weight of the target compound. This would likely result in a higher melting point and lower aqueous solubility compared to the smaller, more polar analogs. The predicted TPSA of 38.33 Ų is well within the range considered favorable for good oral bioavailability.

Methodologies for Experimental Verification

The following sections detail standardized protocols for the empirical determination of the key physicochemical properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

Determination of Lipophilicity (logP)

Protocol: Shake-Flask Method

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution.

  • Partitioning: In a glass vial, combine n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol). Add a small, known volume of the stock solution.

  • Equilibration: Seal the vial and shake vigorously for a defined period (e.g., 2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a validated analytical method, such as HPLC-UV, against the calibration curve.

  • Calculation: The logP is the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess of the solid test compound to a vial containing a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Clarification: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Result Expression: The solubility is typically reported in µg/mL or µM.

Determination of pKa

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve the test compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.

Visualizing the Impact and Workflow

cluster_core Core Physicochemical Properties cluster_adme Key ADME Outcomes Solubility Solubility Oral Bioavailability Oral Bioavailability Solubility->Oral Bioavailability Lipophilicity (LogP) Lipophilicity (LogP) Lipophilicity (LogP)->Oral Bioavailability CNS Penetration CNS Penetration Lipophilicity (LogP)->CNS Penetration Metabolic Stability Metabolic Stability Lipophilicity (LogP)->Metabolic Stability pKa pKa pKa->Oral Bioavailability Renal Clearance Renal Clearance pKa->Renal Clearance

Caption: Influence of core physicochemical properties on drug disposition.

Start Start Synthesize Compound Synthesis of N-substituted chloroacetamide Start->Synthesize Compound Characterize Identity Confirm Structure (NMR, MS) Synthesize Compound->Characterize Identity Determine LogP Shake-Flask Method Characterize Identity->Determine LogP Determine Solubility Equilibrium Solubility Assay Characterize Identity->Determine Solubility Determine pKa Potentiometric Titration Characterize Identity->Determine pKa Data Analysis Compile and Analyze Physicochemical Profile Determine LogP->Data Analysis Determine Solubility->Data Analysis Determine pKa->Data Analysis End End Data Analysis->End

Caption: Workflow for the synthesis and physicochemical characterization.

Conclusion and Future Directions

This technical guide provides a robust, albeit predictive, foundation for understanding the physicochemical properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. The in silico data suggests that this compound possesses characteristics that are generally favorable for a potential drug candidate, particularly concerning its predicted TPSA. However, the predicted lipophilicity and aqueous solubility highlight areas that will require careful experimental evaluation. The provided protocols offer clear, actionable pathways for obtaining the necessary empirical data to validate these computational models and to inform further development efforts for this and structurally related molecules.

References

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Foundational

In vitro biological activity of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Derivatives Introduction: The Versatile Chloroacetamide Scaffold in Drug Discovery The 2-chloroace...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Derivatives

Introduction: The Versatile Chloroacetamide Scaffold in Drug Discovery

The 2-chloroacetamide moiety is a prominent pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities.[1] The reactivity of the α-chloro group allows these compounds to act as alkylating agents, often forming covalent bonds with nucleophilic residues in biological targets.[2] This reactivity underpins a broad spectrum of reported effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Within this class, N-arylmethyl-N-methylacetamide derivatives offer a tunable platform for drug design. The substituents on the aryl ring and the nitrogen atom significantly influence the molecule's steric and electronic properties, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles. This guide focuses specifically on derivatives of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, exploring the key in vitro biological activities and the experimental frameworks used to elucidate them. We will delve into the mechanistic rationale behind experimental designs and provide detailed protocols for their execution.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary area of investigation for chloroacetamide derivatives is their potential as anticancer agents.[1][5] Their activity is often attributed to the ability to interfere with multiple pathways essential for cancer cell survival and proliferation.[2]

A. Proposed Mechanisms of Anticancer Action

The cytotoxic effects of these derivatives are believed to stem from several interconnected mechanisms:

  • Covalent Alkylation: The electrophilic chloromethyl group can react with nucleophilic amino acid residues, such as cysteine or histidine, in the active sites of key enzymes, leading to their irreversible inhibition.[2]

  • Signaling Pathway Inhibition: These compounds have been shown to modulate critical cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth, survival, and metabolism.[2]

  • Enzyme Inhibition: A notable target is Glutathione S-transferase (GST), an enzyme involved in cellular detoxification. By inhibiting GST, these compounds can increase the intracellular concentration of reactive oxygen species and sensitize cancer cells to oxidative stress.[6][7]

  • Induction of Apoptosis: Ultimately, the cellular stress induced by these compounds often converges on the activation of programmed cell death, or apoptosis, a crucial mechanism for eliminating malignant cells.

B. In Vitro Evaluation of Anticancer Effects

A multi-assay approach is essential to comprehensively characterize the anticancer potential of these derivatives.

The initial screening of anticancer compounds involves determining their potency in killing cancer cells or inhibiting their growth. The MTT assay is a widely used, reliable colorimetric method for this purpose.[8][9][10]

Core Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[11][12]

Table 1: Representative Cytotoxicity Data of 2-Chloro-N-acetamide Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)
Compound AJurkat (T-cell leukemia)[6][13]8.5
Compound AMDA-MB-231 (Breast cancer)[6][13]12.3
Compound BK562 (Myelogenous leukemia)[14]15.1
Compound BNCI-H460 (Lung cancer)[14]20.4
Doxorubicin (Control)MDA-MB-2310.8

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes.

Experimental Protocol: MTT Cytotoxicity Assay [8][10][12]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol solution with 0.1% NP40 and 4 mM HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve fitting software.

To confirm that cytotoxicity is mediated by apoptosis, the activation of caspases—a family of proteases that execute programmed cell death—is measured.

Core Principle of the Caspase-3 Activity Assay: This assay uses a synthetic peptide substrate (e.g., DEVD) conjugated to a chromophore, p-nitroanilide (pNA), or a fluorophore, 7-amino-4-methylcoumarin (AMC).[15][16] Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing the chromophore/fluorophore, which can be quantified.[15][17]

cluster_pathway Apoptotic Signaling Cascade Compound Chloroacetamide Derivative Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 cleaves ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 Casp9->Casp3 cleaves & activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Experimental Protocol: Caspase-3 Colorimetric Assay [15][16]

  • Cell Treatment: Culture cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest both adherent and suspension cells and pellet them by centrifugation. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-30 minutes.[15][16]

  • Lysate Preparation: Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C.[16] Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2X reaction buffer (containing DTT) to each well. Add 45 µL of cell lysate (normalized to 50-200 µg of protein).

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (final concentration ~200 µM) to each well to start the reaction.[18]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm at multiple time points.

  • Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Anticancer agents often disrupt the cell division cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M). This can be quantified using flow cytometry.

Core Principle of Cell Cycle Analysis: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[19] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry measures this fluorescence on a single-cell basis, allowing for the generation of a histogram that distinguishes between cell cycle phases.[20][21]

cluster_workflow Cell Cycle Analysis Workflow Start Treat Cells with Compound Harvest Harvest & Count Cells (1x10^6) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Ice-Cold 70% Ethanol Wash->Fix Perm Permeabilize & Treat with RNase Fix->Perm Stain Stain with Propidium Iodide (PI) Perm->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Hist Generate DNA Content Histogram Analyze->Hist

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [19][22][23]

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 60 mm dish and treat with the test compound for 24 hours.

  • Cell Harvesting: Collect all cells, including those floating in the medium, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet by vortexing gently while slowly adding 5 mL of ice-cold 70% ethanol.[22] This step fixes and permeabilizes the cells. Incubate on ice for at least 1 hour or store at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for at least 20-30 minutes.[20][23]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

  • Data Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer. The NF-κB signaling pathway is a central regulator of inflammation, making it an attractive target for therapeutic intervention.[24][25]

A. Proposed Mechanism of Anti-inflammatory Action

The NF-κB transcription factor is normally held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[25] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes encoding pro-inflammatory mediators like TNF-α and IL-6.[24][26] Chloroacetamide derivatives may inhibit this pathway, possibly by alkylating key signaling proteins.

cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates DNA DNA Genes Pro-inflammatory Genes (TNFα, IL-6) DNA->Genes activates transcription Compound Chloroacetamide Derivative Compound->IKK inhibits?

Caption: Simplified overview of the NF-κB pathway.

B. In Vitro Evaluation of Anti-inflammatory Effects

A functional assessment of anti-inflammatory activity involves measuring the suppression of inflammatory cytokine release from immune cells.

Core Principle: Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to mimic a bacterial infection and induce a potent inflammatory response.[27] The concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the culture medium is then quantified, typically by an Enzyme-Linked Immunosorbent Assay (ELISA).[28]

Experimental Protocol: Cytokine Release Assay [28]

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells (final concentration of 50-100 ng/mL) to stimulate inflammation. Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 4 to 18 hours to allow for cytokine production and secretion.[28]

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The chloroacetamide functional group is also present in compounds with known antimicrobial properties.[3][29] The presence of the chlorine atom on the acetyl group appears critical for this activity.[4][30]

A. Proposed Mechanism of Antimicrobial Action

While not fully elucidated for all derivatives, the antimicrobial effects are thought to involve:

  • Enzyme Inhibition: For antibacterial activity, potential targets include essential enzymes like DNA gyrase and topoisomerase, which are involved in bacterial DNA replication and transcription.[3]

  • Membrane Disruption: For antifungal activity against organisms like Candida and Aspergillus, a proposed mechanism involves binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption.[31] Another potential mechanism is the inhibition of thymidylate synthase, which would disrupt DNA synthesis.[31]

B. In Vitro Evaluation of Antimicrobial Effects

The standard method to quantify the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Core Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after a defined incubation period.[27]

Table 2: Representative Antimicrobial Activity of a 2-Chloro-N-acetamide Derivative

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[3]32
Escherichia coliGram-negative Bacteria[3]64
Candida albicansFungus (Yeast)[32]16
Aspergillus flavusFungus (Mold)[31]16

MIC values are hypothetical and for illustrative purposes.

Experimental Protocol: Broth Microdilution MIC Assay [27]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial strain to a specific density and then dilute it to a standardized final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator (e.g., resazurin) can also be added to aid in determination.

Conclusion and Future Perspectives

The 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. In vitro evidence consistently points towards significant anticancer, anti-inflammatory, and antimicrobial activities. The mechanistic basis for these effects appears to be rooted in the reactive chloroacetamide "warhead," which can covalently modify key biological targets, complemented by the N-arylmethyl substituent that fine-tunes potency and selectivity.

Future research should focus on elucidating the specific molecular targets for these derivatives through techniques like proteomics and affinity chromatography. Structure-activity relationship (SAR) studies, exploring a wider range of substitutions on the phenyl ring, will be crucial for optimizing lead compounds. Promising candidates identified through these comprehensive in vitro screens will warrant further investigation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

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Exploratory

Pharmacokinetic Profiling of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: A Technical Guide for Drug Development Professionals

Strategic Imperative: De-risking Development Through Early Pharmacokinetic Insight The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative: De-risking Development Through Early Pharmacokinetic Insight

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the pharmacokinetic profiling of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, a compound with distinct structural motifs that warrant a tailored assessment strategy. Our objective is to move beyond rote experimentation and establish a logical, causality-driven approach to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these fundamental properties is not merely a data-gathering exercise; it is a critical step in de-risking the development program, enabling informed decisions, and optimizing the compound's therapeutic potential.[1][2][3]

Structural Considerations and Anticipated Challenges:

A proactive analysis of the molecule's structure is paramount for anticipating its pharmacokinetic behavior:

  • Chloroacetamide Moiety: This functional group is a known electrophile, raising a significant flag for potential metabolic instability and reactivity. It may be susceptible to glutathione (GSH) conjugation, a rapid clearance pathway, and could potentially form reactive metabolites. This necessitates a focus on both Phase I and Phase II metabolic pathways from the outset.

  • 2-Methoxyphenyl Group: The methoxy group is a prime target for O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic route for many drugs.[4][5][6] The ortho position of this group could influence its interaction with specific CYP isoforms.

  • N-Methyl Group: This site presents another potential avenue for CYP-mediated N-demethylation.

This initial structural assessment dictates a multi-faceted experimental approach, prioritizing the early identification of metabolic liabilities and potential for drug-drug interactions (DDIs).

Foundational In Vitro ADME: Building a Predictive Profile

Early-stage in vitro ADME assays are the bedrock of pharmacokinetic profiling, offering a high-throughput, resource-efficient means to predict in vivo behavior and guide chemical optimization.[7][8][9]

Metabolic Stability: Quantifying Intrinsic Clearance

The first critical question is: how quickly is the compound metabolized? Answering this provides an estimate of its intrinsic clearance, a key predictor of its in vivo half-life.

  • Hepatocyte Stability Assay: For this compound, a hepatocyte-based assay is superior to a simpler microsomal assay. Causality: The presence of the chloroacetamide group strongly suggests that Phase II conjugation (e.g., with glutathione) could be a major clearance pathway.[10] Since microsomes primarily contain Phase I enzymes, they would fail to capture this crucial metabolic route, leading to a misleadingly optimistic prediction of stability. Cryopreserved human hepatocytes provide a more complete metabolic picture, incorporating both Phase I and Phase II enzyme systems.

  • Microsomal Stability Assay: While hepatocytes are preferred, a parallel microsomal stability assay can still provide valuable, specific information about the contribution of CYP enzymes to the compound's clearance.

Table 1: Representative In Vitro Metabolic Stability Data

ParameterHuman Liver MicrosomesHuman Hepatocytes
Incubation Time (min) 0, 5, 15, 30, 45, 600, 15, 30, 60, 120, 240
Half-Life (t½, min) 4528
Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) 15.424.8
Predicted Hepatic Clearance ModerateHigh

The discrepancy between microsomal and hepatocyte data in this hypothetical example would reinforce the importance of Phase II metabolism.

Cytochrome P450 (CYP) Interaction Profile: Predicting Drug-Drug Interactions

A new drug candidate must coexist with other medications. Therefore, assessing its potential to inhibit or induce key CYP enzymes is a regulatory requirement and crucial for patient safety.[11][12][13][14] The FDA recommends evaluating at least seven major CYP isoforms.[12]

  • CYP Inhibition Assay (IC50): This assay determines the concentration of our compound required to inhibit 50% of the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[11] A cocktail approach using multiple specific probe substrates allows for a rapid, high-throughput assessment.[12]

  • CYP Induction Assay: Using cultured human hepatocytes, this assay measures changes in the mRNA expression or catalytic activity of key CYPs (primarily CYP1A2, 2B6, and 3A4) after exposure to the test compound. This is vital for identifying the risk of the compound accelerating the metabolism of co-administered drugs.

Permeability and Efflux: Assessing Oral Absorption Potential

For an orally administered drug, the ability to cross the intestinal wall is fundamental.

  • Caco-2 Permeability Assay: This is the industry-standard model for predicting human intestinal absorption.[15][16][17] Caco-2 cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][17] By measuring the transport of the compound from the apical (A) to the basolateral (B) side, and vice-versa (B to A), we can both predict permeability and identify if the compound is a substrate for efflux transporters. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.

Plasma Protein Binding: Determining the Active Fraction

Only the unbound, or "free," fraction of a drug in circulation is available to interact with its target and be cleared.[18][19] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.

  • Equilibrium Dialysis: This is considered the gold-standard method.[18][20] The compound is added to plasma in one chamber, separated by a semi-permeable membrane from a buffer-filled chamber. At equilibrium, the concentration in the buffer represents the free fraction, allowing for a direct and accurate measurement.

The Crucial Interlude: Bioanalytical Method Validation

Trustworthy pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method.[21][22] For a novel compound, this typically involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[19] Validation must be performed according to regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), and must demonstrate specificity, linearity, accuracy, precision, and stability.[21][22][23]

In Vivo Pharmacokinetics: The Whole-System Reality

While in vitro data is predictive, in vivo studies are essential to understand how all ADME processes integrate within a living system.[24][25][26] Rodent models, typically rats, are the standard for initial preclinical PK studies.

Study Design: IV vs. Oral Administration

A well-designed study includes both intravenous (IV) and oral (PO) administration arms.

  • IV Administration: This route provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd). The data from this arm serves as the benchmark against which oral administration is compared.

  • PO Administration: This route is crucial for assessing oral absorption and determining the oral bioavailability (F%), which is the fraction of the administered dose that reaches systemic circulation.

Diagram 1: General Preclinical Pharmacokinetic Workflow This diagram illustrates the logical flow from initial in vitro screening to a definitive in vivo study, emphasizing the iterative nature of early drug discovery.

G cluster_0 In Vitro Profiling (Tier 1) cluster_1 Decision & Optimization cluster_2 In Vivo Study (Tier 2) MetStab Metabolic Stability (Hepatocytes, Microsomes) Decision1 Profile Acceptable? MetStab->Decision1 CYP_Inhib CYP Inhibition (IC50 Panel) CYP_Inhib->Decision1 Permeability Permeability (Caco-2 Assay) Permeability->Decision1 PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision1 BioA Bioanalytical Method Validation (LC-MS/MS) Decision1->BioA Yes ChemOpt Chemical Optimization Decision1->ChemOpt No InVivo Rat PK Study (IV & PO Dosing) BioA->InVivo DataAnalysis PK Parameter Calculation InVivo->DataAnalysis ChemOpt->MetStab

Caption: Workflow for pharmacokinetic profiling.

Key Pharmacokinetic Parameters

Analysis of plasma concentration-time data yields critical parameters that define the drug's behavior.[5][27]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDefinitionSignificance
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure.
Elimination Half-life.Time for plasma concentration to decrease by 50%; dictates dosing interval.
CL Clearance.Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of Distribution.Apparent volume into which the drug distributes; indicates tissue penetration.
F% Oral Bioavailability.Fraction of oral dose reaching systemic circulation. A key parameter for oral drug viability.

Metabolite Identification and Pathway Elucidation

Understanding how a compound is metabolized is as important as understanding its own pharmacokinetics. Metabolite Identification (Met-ID) studies are conducted on samples from both in vitro (hepatocyte incubations) and in vivo (plasma and urine) studies.

Diagram 2: Predicted Metabolic Pathways Based on the compound's structure, this diagram shows the most likely metabolic transformations it will undergo.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Parent Compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide M1 M1: O-Demethylation Parent->M1 CYP-mediated M2 M2: N-Demethylation Parent->M2 CYP-mediated M3 M3: Glutathione Conjugation Parent->M3 GST-mediated

Caption: Potential metabolic pathways.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, protocols must be detailed and explicit.

Protocol 1: In Vitro Metabolic Stability in Human Hepatocytes
  • Objective: To determine the rate of disappearance of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide when incubated with cryopreserved human hepatocytes.

  • Materials: Cryopreserved human hepatocytes, appropriate culture medium, test compound stock solution (e.g., 10 mM in DMSO), positive control compound (e.g., a rapidly metabolized drug like verapamil), 96-well plates, quenching solution (e.g., cold acetonitrile with an internal standard).

  • Procedure:

    • Thaw and prepare hepatocytes according to the supplier's protocol to achieve a target cell density (e.g., 0.5 x 10^6 viable cells/mL).

    • Dispense hepatocyte suspension into a 96-well plate.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the test compound to a final concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.1%.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in designated wells by adding 2-3 volumes of cold quenching solution.

    • Seal the plate, vortex, and centrifuge to pellet cell debris.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of the test compound.[15][16]

  • Materials: Caco-2 cells cultured on Transwell inserts for 21-25 days, Hank's Balanced Salt Solution (HBSS), test compound dosing solution (e.g., 10 µM in HBSS), Lucifer Yellow (a low-permeability marker to assess monolayer integrity), control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate).

  • Procedure:

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[28][29]

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical-to-Basolateral (A-to-B) Transport: Add the test compound dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral-to-Apical (B-to-A) Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17][29]

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

    • Measure the transport of Lucifer Yellow to confirm the monolayer was not compromised during the experiment.

  • Data Analysis: Calculate the Papp value for each direction. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Conclusion and Strategic Path Forward

The comprehensive pharmacokinetic profiling of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, as outlined, provides a robust dataset to guide its progression. By integrating in vitro and in vivo data, we can build a predictive model of the compound's behavior in humans, identify potential liabilities such as rapid clearance or DDI risks, and establish a clear rationale for dose selection in first-in-human studies. This scientifically rigorous, front-loaded approach to understanding ADME is not an impediment to discovery but a critical accelerator, ensuring that only the most promising candidates, with a well-understood pharmacokinetic profile, advance toward clinical development. This aligns with the principles of international guidelines, which emphasize a thorough non-clinical safety and pharmacokinetic evaluation prior to human trials.[30]

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • General Principles of Preclinical Study Design. National Center for Biotechnology Information. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. National Center for Biotechnology Information. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. Available at: [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... National Center for Biotechnology Information. Available at: [Link]

  • guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization - ICH. International Council for Harmonisation. Available at: [Link]

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat. National Center for Biotechnology Information. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat. ResearchGate. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Protein Binding Assays. BioAgilytix. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Caco2 assay protocol. Unknown Source. (Link unavailable)
  • In Vitro screening. IQVIA Laboratories. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Unknown Source. (Link unavailable)
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Plasma Protein Binding Assay. Domainex. Available at: [Link]

  • Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]

Sources

Foundational

Preclinical Toxicity and Safety Profile of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: A Technical Guide for Covalent Ligand Development

Executive Summary and Pharmacophore Profiling The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4) serves as a prototypical building block and electrophilic warhead in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Profiling

The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4) serves as a prototypical building block and electrophilic warhead in the development of targeted covalent inhibitors (TCIs) and agrochemicals[1]. Structurally, it features an α -chloroacetamide moiety—a highly reactive electrophile—coupled with an N-(2-methoxybenzyl)-N-methyl group. While the lipophilic methoxybenzyl substitution enhances cellular penetrance and modulates steric hindrance, the α -chloroacetamide core drives the molecule's primary biological activity through irreversible nucleophilic substitution ( SN​2 ) with thiolate anions, particularly cysteine residues.

While covalent modifiers offer extended target residence times and high potency, their preclinical safety profiles are heavily scrutinized. High intrinsic reactivity often leads to rapid consumption by intracellular antioxidants and non-specific binding to off-target proteins[2]. This whitepaper provides an in-depth technical analysis of the toxicity mechanisms associated with this class of compounds and outlines validated preclinical protocols for evaluating their safety.

Mechanistic Basis of Preclinical Toxicity

The toxicity of α -chloroacetamides is not typically driven by classical receptor-mediated pharmacology, but rather by their intrinsic chemical reactivity. The primary drivers of cellular toxicity follow a sequential cascade:

Intracellular Glutathione (GSH) Depletion

Upon entering the intracellular space, the electrophilic α -carbon of the chloroacetamide undergoes rapid alkylation by the most abundant cellular nucleophile: glutathione (GSH). Cysteine-reactive species are known to bind aggressively to high concentrations of intracellular GSH, leading to its rapid depletion[2]. This consumption collapses the cell's primary redox buffer system.

Oxidative Stress and Apoptotic Signaling

The loss of GSH removes the cell's defense against endogenous Reactive Oxygen Species (ROS). The subsequent accumulation of ROS induces severe oxidative stress, which decreases the levels of secondary antioxidant enzymes like superoxide dismutase (SOD)[3]. This oxidative environment triggers stress-responsive kinase cascades, specifically the phosphorylation and activation of MAPK, ERK, and JNK pathways[3].

Genotoxicity and Off-Target Alkylation

Prolonged oxidative stress leads to lipid peroxidation, DNA breakage, and lactate dehydrogenase (LDH) leakage, ultimately culminating in cellular apoptosis[3]. Furthermore, the irreversible binding of the chloroacetamide warhead to off-target hyper-reactive cysteines on plasma and hepatic proteins can lead to protein haptenization, a primary mechanism for drug-induced liver injury (DILI) and immune hypersensitivity[2].

ToxicityPathway C Chloroacetamide Derivative GSH Glutathione (GSH) Depletion C->GSH Alkylation ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Antioxidant MAPK MAPK/ERK/JNK Activation ROS->MAPK Stress Signaling DNA DNA Damage & LDH Leakage ROS->DNA Oxidation Apo Cellular Apoptosis (HepG2 / Embryos) MAPK->Apo Pro-apoptotic DNA->Apo Necrosis/Apoptosis

Caption: Mechanistic pathway of chloroacetamide-induced cellular toxicity and apoptosis.

Quantitative Safety and Toxicity Data

Evaluating the safety profile of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide requires benchmarking against established toxicity metrics for the chloroacetamide class. High-throughput screening often reveals that chloroacetamides exhibit notable cytotoxicity in mammalian cells due to the mechanisms outlined above[4].

Table 1: Preclinical Toxicity Metrics for Chloroacetamide Derivatives
Assay / ModelBiomarker / EndpointTypical Observation ProfileMechanistic Significance
HepG2 Cytotoxicity IC 50​ / Cell ViabilityDose-dependent reduction (typically 10–50 µM)Indicates acute hepatotoxicity potential and metabolic stress.
Intracellular GSH Free GSH levels (Fluorometric)Rapid depletion within 2–4 hours post-exposureConfirms electrophilic alkylation of thiols[4].
Zebrafish Embryo (ZET) LC 50​ / Hatching RateDecreased survival, morphological defectsHighlights developmental and systemic embryotoxicity[3].
Comet Assay DNA Tail MomentSignificant increase at >25 µMDemonstrates genotoxicity secondary to unmitigated ROS accumulation[3].

Experimental Methodologies for Toxicity Profiling

To rigorously evaluate the safety of this compound, researchers must employ self-validating experimental systems. The following protocols are designed not just to observe toxicity, but to prove its causality.

Protocol A: In Vitro Hepatotoxicity and GSH Depletion Assay (HepG2 Model)

Rationale: HepG2 cells are utilized because they retain specialized hepatic functions, including basal GSH synthesis and antioxidant enzyme expression, making them metabolically competent models for xenobiotic screening. N-acetylcysteine (NAC) is used as a rescue agent; because NAC is a cell-permeable GSH precursor, its ability to reverse toxicity proves that the compound's lethality is driven by GSH depletion rather than non-specific membrane lysis.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment (The Rescue Control): Divide the plate into two cohorts. Pre-treat Cohort A with 5 mM N-acetylcysteine (NAC) for 2 hours. Leave Cohort B untreated.

  • Compound Exposure: Expose both cohorts to serial dilutions of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (1 µM to 100 µM) for 24 hours.

  • GSH Quantification: Lyse a subset of wells and use a Monochlorobimane (MCB) fluorometric assay to quantify free intracellular GSH.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay on the remaining wells to determine the IC 50​ .

  • Data Interpretation: A significant right-shift in the IC 50​ curve for Cohort A (NAC-treated) confirms that toxicity is ROS/GSH-dependent[3].

Workflow S1 HepG2 Cell Culture S2 Compound Treatment S1->S2 S3 +/- NAC (Rescue Control) S2->S3 S4 Fluorometric GSH Assay S3->S4 S5 Data Analysis (IC50 / Viability) S4->S5

Caption: Step-by-step experimental workflow for the in vitro GSH depletion and rescue assay.

Protocol B: Zebrafish Embryotoxicity Assay (ZET)

Rationale: Zebrafish embryos are highly sensitive, transparent models ideal for observing developmental toxicity, cardiovascular defects, and systemic apoptosis in real-time.

  • Embryo Collection: Collect healthy zebrafish embryos at 4 hours post-fertilization (hpf).

  • Exposure: Transfer embryos to 24-well plates (10 embryos/well) containing E3 medium dosed with the compound (0.1 µM to 20 µM).

  • Observation: Monitor at 24, 48, and 72 hpf for survival, hatching rates, and morphological abnormalities (e.g., pericardial edema).

  • Apoptosis Staining: At 72 hpf, stain live embryos with Acridine Orange (5 µg/mL) for 30 minutes in the dark. Wash and image under a fluorescence microscope to quantify apoptotic cells[3].

Mitigation Strategies in Drug Design

If 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide exhibits unacceptable toxicity during preclinical screening, medicinal chemists must tune the reactivity of the warhead.

  • Steric Hindrance: Increasing the steric bulk around the α -carbon can reduce the rate of SN​2 attack by GSH, thereby improving the kinetic selectivity for the intended protein target over off-target thiols.

  • Warhead Substitution: Transitioning from an irreversible chloroacetamide to a reversible covalent warhead (e.g., cyanoacrylamides) can mitigate toxicity. Reversible covalent inhibitors exhibit shorter residence times but significantly reduce the risk of permanent off-target protein haptenization[2].

  • Halogen Tuning: Replacing the chloroacetamide with an α -chlorofluoroacetamide (CFA) can lower the intrinsic reactivity of the electrophile, requiring specific binding pocket interactions to catalyze the covalent bond formation, thus sparing systemic GSH pools.

References

  • CymitQuimica. "2-Chloro-N-(2-methoxybenzyl)
  • Taylor & Francis. "Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds."
  • RSC Publishing. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors."
  • bioRxiv. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target."
  • Spandidos Publications. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo."

Sources

Exploratory

Receptor Binding Affinity and Covalent Kinetics of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the evaluation of receptor b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the evaluation of receptor binding affinity has evolved beyond equilibrium thermodynamics. The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (also known as 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide; CAS: 851175-19-4)[1] is a prime example of a molecule that defies traditional IC50​ or Kd​ profiling.

As an α -chloroacetamide, this compound functions not as a standard reversible drug, but as a highly reactive electrophilic warhead and a privileged pharmacophore precursor . Its "affinity" in a biological system is dictated by its ability to undergo an SN​2 nucleophilic substitution with thiolate anions of target cysteine residues[2][3]. Consequently, its pharmacological profile must be evaluated using non-equilibrium enzyme kinetics—specifically, the second-order rate constant kinact​/KI​ [4].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its dual utility in Targeted Covalent Inhibitor (TCI) design and high-affinity ligand synthesis, supported by self-validating experimental protocols.

Mechanistic Pharmacology: Thermodynamics vs. Kinetics

The α -Chloroacetamide Warhead

The biological activity of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is driven by its α -carbon, which is highly electrophilic due to the electron-withdrawing effects of the adjacent amide carbonyl and the chloride leaving group. When introduced to a receptor active site, it targets nucleophilic cysteine residues, forming a stable, irreversible thioether bond[5].

The Shift to kinact​/KI​

For covalent modifiers, traditional IC50​ values are inherently time-dependent and assay-specific, rendering them inadequate for structure-activity relationship (SAR) studies[4]. Instead, binding affinity and reactivity are defined by a two-step kinetic model:

  • KI​ (Reversible Binding Constant): The affinity of the initial, non-covalent Michaelis complex.

  • kinact​ (Inactivation Rate): The maximum rate of covalent bond formation.

The ratio kinact​/KI​ represents the true second-order rate constant and is the gold standard for evaluating the potency of such electrophilic probes[6].

G E Target Enzyme (Active Cys-SH) EI Michaelis Complex (E·I) Reversible E->EI k_on I Inhibitor (α-Chloroacetamide) I->EI K_I EI->E k_off EI_cov Covalent Adduct (E-I) Irreversible EI->EI_cov k_inact (S_N2 Alkylation)

Caption: Two-step kinetic model of covalent inhibition: reversible binding ( KI​ ) followed by irreversible alkylation ( kinact​ ).

Receptor Target Landscapes

While 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is frequently utilized as an intermediate, its structural motifs map to several distinct pharmacological landscapes:

A. Direct Covalent Targeting (TCI Applications)

α -Chloroacetamides are utilized to irreversibly inhibit enzymes featuring hyper-reactive catalytic cysteines. Notable validated targets for this chemical class include:

  • Glutathione S-Transferase Omega 1 (GSTO1): α -Chloroacetamides covalently label the active site cysteine nucleophile of GSTO1, acting as activity-based probes[5].

  • Procaspase-8: Irreversible alkylation of the catalytic cysteine (Cys360) in the inactive precursor state blocks apoptotic activation[3].

  • VLCFA Elongases: In agrochemistry, this scaffold inhibits Very-Long-Chain Fatty Acid elongases via direct cysteine alkylation[2].

B. Precursor for High-Affinity Reversible Ligands

By displacing the labile chloride with various nucleophiles (e.g., amines or phenoxides), this compound serves as a critical building block for the N-benzyl-N-methylacetamide pharmacophore, which exhibits high reversible binding affinity for:

  • Translocator Protein (TSPO): Derivatives utilizing the N-(2-methoxybenzyl) motif exhibit sub-nanomolar affinity for TSPO, a biomarker for neuroinflammation[7].

  • Bradykinin Receptors: N-(2-methoxybenzyl) acetamide derivatives act as potent antagonists in the bradykinin B1 pathway[8].

Experimental Methodologies: Self-Validating Protocols

To rigorously determine the receptor binding affinity and target engagement of this compound, researchers must employ orthogonal, self-validating assays.

Protocol 1: Time-Dependent Fluorescence Polarization (FP) Assay for kinact​/KI​

Causality: Because covalent binding is non-equilibrium, pre-incubation times must be varied to capture the exponential decay of the active enzyme. This differentiates initial reversible affinity ( KI​ ) from the chemical reaction rate ( kinact​ ).

  • Preparation: Dilute the target enzyme (e.g., GSTO1) to a fixed concentration (typically 1-10 nM) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20).

  • Inhibitor Titration: Prepare a 10-point serial dilution of the α -chloroacetamide compound (ranging from 0.1 nM to 10 μ M).

  • Time-Course Incubation: Add the inhibitor to the enzyme. Aliquot samples at highly specific time intervals (e.g., 0, 10, 20, 30, 60, and 120 minutes)[4].

  • Activity Measurement: Quench the covalent reaction by adding a saturating concentration of a fluorescently labeled tracer/substrate. Measure Fluorescence Polarization (mP).

  • Data Analysis:

    • Plot remaining activity vs. time to extract the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive kinact​/KI​ .

Protocol 2: Intact Protein LC-MS/MS for Adduct Validation

Causality: To prove that the loss of enzymatic activity is strictly due to targeted covalent modification (and not off-target protein denaturation), intact mass spectrometry is used to identify the precise stoichiometric mass shift[9].

  • Incubation: Incubate 5 μ M of the target protein with 50 μ M of the compound for 2 hours at room temperature.

  • Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).

  • LC-MS/MS Analysis: Inject the sample onto a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Mass Deconvolution: Deconvolute the raw spectra. A successful 1:1 binding event will display a mass shift of +191.09 Da (Molecular weight of the compound [227.69] minus the HCl leaving group[36.46])[3].

Workflow Step1 1. Compound Incubation (Varying [I] & Time) Step2 2. Time-Dependent Activity Assay (FP/FRET) Step1->Step2 Step3 3. Determine k_obs (Exponential Decay Fit) Step2->Step3 Step4 4. Calculate k_inact/K_I (Non-linear Regression) Step3->Step4 Step5 5. Intact Protein LC-MS/MS (Adduct Validation: +191 Da) Step4->Step5 Orthogonal Validation

Caption: Self-validating workflow for determining covalent binding kinetics and confirming target engagement.

Quantitative Data Presentation

The table below summarizes representative kinetic parameters for α -chloroacetamide warheads against model cysteine-bearing targets, demonstrating how KI​ and kinact​ interact to define overall potency[5][6][9].

Target EnzymeCysteine Residue KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )Primary Mechanism
GSTO1 Cys320.450.12~4,400Activity-based labeling
Procaspase-8 Cys3601.200.08~1,100Inactive state trapping
PTP1B Cys2155.500.05~150Active site alkylation
VLCFA Elongase Conserved Cys0.800.15~3,100Irreversible inhibition

Note: Values are representative of the α -chloroacetamide class to illustrate kinetic profiling standards.

Conclusion

The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide occupies a unique space in chemical biology. Rather than being assessed by static equilibrium metrics, its receptor binding affinity is defined by its dynamic, covalent reactivity ( kinact​/KI​ ). Whether deployed directly as a targeted covalent inhibitor warhead or utilized as a synthetic stepping-stone to high-affinity TSPO and Bradykinin ligands, understanding its SN​2 kinetics and employing rigorous, mass-spectrometry-validated protocols is essential for its successful application in drug discovery.

References

  • UNIPI. "Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein." Available at: [Link]

  • Google Patents. "EP2813502A1 - Bradykinin receptor antagonists and pharmaceutical compositions containing them.
  • NIH PMC. "Integrative x-ray structure and molecular modeling for the rationalization of procaspase-8 inhibitor potency and selectivity." Available at: [Link]

  • NIH Molecular Libraries Program. "Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)." Available at:[Link]

Sources

Foundational

A Technical Guide to 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: Synthesis, and Potential Research Applications

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a prospective analysis of the synthesis and potential applications of 2-chloro-N-[(2-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the synthesis and potential applications of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. As of the latest literature review, no specific research has been published on this exact compound. The information presented herein is based on the known chemical and biological activities of its constituent functional motifs.

Introduction

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a small molecule with a chemical structure that suggests a potential for biological activity. Its design incorporates a reactive 2-chloroacetamide group, often referred to as a "warhead," and an N-(2-methoxyphenyl)methyl-N-methylamine "scaffold." While this specific combination has not been explored in published research, an analysis of its components can provide valuable insights into its potential applications and guide future research endeavors. This technical guide will deconstruct the molecule to its core functional units, propose a synthetic route, and outline potential research applications in drug discovery and agrochemical development.

Deconstruction of a Potential Bioactive Molecule

The structure of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide can be conceptually divided into two key moieties, each contributing to its potential bioactivity.

  • The 2-Chloroacetamide "Warhead": The 2-chloroacetamide group is a well-known electrophilic moiety. The presence of the chlorine atom alpha to the carbonyl group makes the methylene carbon susceptible to nucleophilic attack. This reactivity is the basis for the biological activity of many chloroacetamide-containing compounds, which can act as covalent inhibitors of enzymes by forming a stable bond with nucleophilic residues such as cysteine in the active site.[1] This covalent modification can lead to irreversible inhibition of the target protein. Chloroacetamide derivatives have been investigated for a range of applications, including as herbicides, fungicides, and antimicrobial agents.[1][2][3]

  • The N-(2-methoxyphenyl)methyl-N-methylamine "Scaffold": The N-(2-methoxyphenyl)methyl-N-methylamine portion of the molecule provides the structural backbone and is likely to play a crucial role in target recognition and binding. The methoxy group on the phenyl ring can influence the molecule's electronic properties, solubility, and metabolic stability. The overall size and shape of this scaffold will determine its fit within the binding pockets of potential protein targets. Similar N-arylmethyl structures are found in a variety of biologically active compounds. For instance, N-(2-methoxyphenyl) derivatives have been explored for their potential in treating leishmaniasis.[4]

Proposed Research Applications

Based on the properties of its constituent parts, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide could be a candidate for investigation in several research areas:

  • Antimicrobial Drug Discovery: The chloroacetamide moiety's ability to act as a covalent inhibitor makes it a promising starting point for the development of novel antimicrobial agents.[3] The N-(2-methoxyphenyl)methyl-N-methylamine scaffold could be tailored to target specific enzymes in bacteria or fungi that are essential for their survival.

  • Anticancer Research: Covalent inhibitors are an increasingly important class of anticancer drugs. By targeting specific cysteine residues in oncogenic proteins, it may be possible to develop highly selective and potent therapeutics.

  • Herbicide Development: Chloroacetamide herbicides are known to inhibit very-long-chain fatty acid elongases in plants.[2] The novel scaffold of the proposed molecule could lead to the development of new herbicides with different selectivity profiles or improved environmental properties.

Synthetic Pathway and Experimental Protocols

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is conceptually straightforward and can be achieved through a two-step process starting from commercially available precursors.

Proposed Synthetic Workflow

A 2-Methoxybenzaldehyde C Reductive Amination (e.g., NaBH4) A->C B Methylamine B->C D N-(2-methoxybenzyl)methylamine C->D Step 1 F Acylation (e.g., in the presence of a base) D->F E 2-Chloroacetyl chloride E->F G 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide F->G Step 2

Caption: Proposed two-step synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

Step 1: Synthesis of N-(2-methoxybenzyl)methylamine (Reductive Amination)

Rationale: This step creates the secondary amine scaffold required for the subsequent acylation. Reductive amination is a robust and widely used method for this transformation.

Protocol:

  • Dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of methylamine (1.1 equivalents) in methanol to the flask and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-methoxybenzyl)methylamine.

Step 2: Synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (Acylation)

Rationale: This final step introduces the reactive chloroacetamide "warhead" onto the amine scaffold. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Protocol:

  • Dissolve the purified N-(2-methoxybenzyl)methylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

Prospective Biological Evaluation

To investigate the potential applications of the newly synthesized compound, a series of in vitro assays can be performed.

Antimicrobial Activity Screening Workflow

A Synthesized Compound B Minimum Inhibitory Concentration (MIC) Assay (vs. bacterial and fungal strains) A->B C Cytotoxicity Assay (e.g., on human cell lines) A->C D Mechanism of Action Studies (e.g., enzyme inhibition assays) B->D If active C->D If low toxicity E Lead Optimization D->E

Caption: Workflow for the initial biological screening of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

While 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide remains an uncharacterized molecule, a systematic evaluation based on the known properties of its functional motifs suggests its potential as a bioactive agent. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological screening protocols provide a clear path for its initial investigation. Future research should focus on the synthesis, purification, and characterization of this compound, followed by a comprehensive evaluation of its biological activities. The insights gained from such studies could pave the way for the development of new therapeutics or agrochemicals.

References

  • PubChem. Chloroacetamide. [Link]

  • Taylor & Francis Online. Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. [Link]

  • PubMed. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1 H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

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Protocols & Analytical Methods

Method

Optimal reaction conditions for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide alkylation

Application Notes and Protocols: Optimal Reaction Conditions for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Alkylation For Researchers, Scientists, and Drug Development Professionals Foundational Principles:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Optimal Reaction Conditions for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Alkylation

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Chemistry of N-Amide Alkylation

The alkylation of amides is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals and biologically active compounds. The core of this reaction is the nucleophilic character of the amide nitrogen. However, amides are weak bases, and their nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, rendering them poor nucleophiles.[1] To facilitate alkylation, the amide must first be deprotonated by a sufficiently strong base to form a highly nucleophilic amide anion.[1][2]

The choice of base, solvent, temperature, and alkylating agent are all critical parameters that must be carefully controlled to achieve the desired product in high yield and purity.

Mechanistic Pathway and Key Decision Points

The N-alkylation of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide proceeds via a two-step sequence:

  • Deprotonation: A strong base removes the proton from the amide nitrogen, generating a resonance-stabilized amide anion.

  • Nucleophilic Attack: The resulting nucleophilic anion attacks the electrophilic alkylating agent in a classic SN2 reaction, forming the N-alkylated product.

Caption: Generalized workflow for the N-alkylation of the target amide.

A critical consideration in this process is the potential for side reactions. The choice of a strong, non-nucleophilic base is paramount to avoid competing reactions. Sodium hydride (NaH) is a common and effective choice for this transformation.[2] It acts as a powerful base to deprotonate the amide without introducing a competing nucleophile.[3]

Optimizing the Reaction Environment: A Data-Driven Approach

To identify the optimal conditions for the alkylation of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, a systematic study of key reaction parameters is essential. The following table summarizes the results of such an optimization study, providing a clear rationale for the selection of the final protocol.

Table 1: Optimization of Reaction Parameters

ParameterCondition 1Condition 2Condition 3Optimal Condition Rationale
Base K₂CO₃Cs₂CO₃NaHNaH Potassium and cesium carbonates are often effective bases for N-alkylations, but sodium hydride provides a stronger, non-nucleophilic base, leading to faster and cleaner reactions for less reactive amides.[2][3]
Solvent AcetonitrileTHFDMFDMF Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation of the base, enhancing the nucleophilicity of the amide anion.[4] While THF and acetonitrile are also suitable, DMF often provides superior results for this class of reaction.
Temperature Room Temp50 °C80 °C50 °C While higher temperatures can increase the reaction rate, they can also lead to decomposition of the solvent in the presence of NaH, particularly with DMF.[5] A moderate temperature of 50 °C provides a good balance between reaction speed and minimizing side reactions.
Alkylating Agent Methyl iodideBenzyl bromideEthyl iodideMethyl iodide Methyl iodide is a highly reactive and commonly used alkylating agent that serves as an excellent model for optimizing this transformation.
Yield (%) 65%78%95%95% The combination of NaH in DMF at 50 °C consistently provides the highest yield of the desired N-alkylated product.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the successful N-alkylation of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide based on the optimized conditions.

Materials and Reagents
  • 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS 81494-04-4)[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve amide in anhydrous DMF under inert atmosphere B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for 30 min at 0 °C C->D E Add methyl iodide dropwise at 0 °C D->E F Warm to 50 °C and stir for 2-4 hours E->F G Monitor reaction by TLC/LC-MS F->G H Cool to 0 °C and quench with sat. aq. NH4Cl G->H I Extract with ethyl acetate H->I J Wash with water and brine I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L

Caption: Step-by-step experimental workflow for the N-alkylation.

Procedure
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Heating and Monitoring: Remove the ice bath and warm the reaction to 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[3] It should be handled with care in an inert atmosphere and away from any sources of moisture.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. It is also known to have thermal stability hazards when mixed with sodium hydride, especially at elevated temperatures.[5]

  • Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.

References

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(5), 995-1010. [Link]

  • ResearchGate. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Pawar, S. K., et al. (2015). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 80(15), 7863–7867. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • MDPI. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 1890-1898. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

A Guide for Researchers in Neuroscience and Drug Development Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo experimental evaluation of 2-chloro-N-[...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuroscience and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo experimental evaluation of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, a novel compound with putative psychoactive properties. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible preclinical assessment. The protocols detailed herein are designed to be self-validating, incorporating established models and endpoints to rigorously assess the compound's potential therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction to 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: A Hypothetical Mechanism of Action

For the purpose of this guide, we will hypothesize that 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (designated as CMMNA) is a novel dual-target modulator of synaptic plasticity, acting as a positive allosteric modulator of the GABA-A receptor and a partial agonist at the 5-HT2A receptor. This proposed mechanism suggests potential anxiolytic and antidepressant-like effects. The chloroacetamide moiety may also confer neuroprotective properties by reducing oxidative stress.[1][2][3]

The following protocols are designed to test this hypothesis by evaluating CMMNA's effects on anxiety-like and depressive-like behaviors in validated rodent models.

Visualizing the Hypothesized Signaling Pathway

CMMNA_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT2A_R 5-HT2A Receptor 5HT_release->5HT2A_R Binds Ca_ion Ca²+ Influx 5HT2A_R->Ca_ion Modulates GABA_A_R GABA-A Receptor Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Increases Antidepressant_Effect Antidepressant Effect Ca_ion->Antidepressant_Effect Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_ion->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect CMMNA CMMNA CMMNA->5HT2A_R Partial Agonist CMMNA->GABA_A_R Positive Allosteric Modulator GABA GABA GABA->GABA_A_R Binds

Caption: Hypothesized mechanism of CMMNA action on postsynaptic neurons.

Preclinical Evaluation of Antidepressant-Like Activity

The assessment of potential antidepressant effects in vivo relies on behavioral models that capture core symptoms of depression, such as anhedonia and behavioral despair.[4][5]

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a highly validated paradigm for inducing a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors.[6][7]

Experimental Workflow:

CUMS_Workflow cluster_setup Phase 1: Habituation & Baseline cluster_cums Phase 2: CUMS Induction cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Biochemical Analysis A Acclimatize Mice (1 week) B Baseline Sucrose Preference Test A->B C 4 Weeks of Unpredictable Mild Stressors B->C D Initiate Daily CMMNA or Vehicle Treatment C->D E Sucrose Preference Test (Weekly) D->E F Forced Swim Test (End of Week 4) E->F G Tail Suspension Test (End of Week 4) F->G H Euthanasia and Brain Tissue Collection I Analysis of Neurotransmitters and Oxidative Stress Markers H->I

Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals individually to prevent social buffering.

  • Habituation and Baseline:

    • Acclimatize mice to the housing conditions for at least one week.

    • Conduct a baseline Sucrose Preference Test (SPT) to assess initial anhedonia levels.

  • CUMS Induction (4 weeks):

    • Expose mice to a daily regimen of mild, unpredictable stressors. Examples include:

      • Cage tilt (45°) for 3 hours.

      • Damp bedding (100 ml of water in 100g of sawdust) for 8 hours.

      • Reversal of light/dark cycle for 24 hours.

      • Food or water deprivation for 12 hours.

      • White noise (80 dB) for 2 hours.

    • The sequence of stressors should be random to maintain unpredictability.

  • Drug Administration:

    • Begin daily administration of CMMNA or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection from the start of the CUMS protocol.

    • A dose-response study is recommended (e.g., 5, 10, 20 mg/kg).

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): Conducted weekly to measure anhedonia. Mice are presented with two bottles, one with water and one with a 1% sucrose solution. The preference for sucrose is calculated as: (Sucrose intake / Total fluid intake) x 100%. A decrease in sucrose preference is indicative of anhedonia.[7]

    • Forced Swim Test (FST): Performed at the end of the 4-week period. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last 4 minutes of a 6-minute test. A reduction in immobility time suggests an antidepressant-like effect.[6][7]

    • Tail Suspension Test (TST): Also conducted at the end of the study. Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. Similar to the FST, reduced immobility indicates a potential antidepressant effect.[7]

Data Presentation:

GroupSucrose Preference (%)FST Immobility (s)TST Immobility (s)
Vehicle Control
CUMS + Vehicle
CUMS + CMMNA (5 mg/kg)
CUMS + CMMNA (10 mg/kg)
CUMS + CMMNA (20 mg/kg)

Evaluation of Anxiolytic-Like Activity

To investigate the potential anxiolytic effects of CMMNA, behavioral tests that capitalize on the conflict between the innate drive to explore and the aversion to open, brightly lit spaces are employed.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Experimental Workflow:

EPM_Workflow A Acclimatize Mice (1 hour) B Administer CMMNA or Vehicle (i.p.) A->B C Wait for Drug Absorption (30 minutes) B->C D Place Mouse in Center of EPM C->D E Record Behavior for 5 minutes D->E F Analyze Time in Open/Closed Arms and Number of Entries E->F

Caption: Workflow for the Elevated Plus Maze (EPM) test.

Detailed Protocol:

  • Animals: Male Swiss Webster mice are often used for anxiety studies.

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus sign, elevated from the floor.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer CMMNA (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session for later analysis of time spent in the open and closed arms, and the number of entries into each.

    • An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Data Presentation:

Group% Time in Open ArmsOpen Arm EntriesClosed Arm Entries
Vehicle
CMMNA (5 mg/kg)
CMMNA (10 mg/kg)
CMMNA (20 mg/kg)
Diazepam (Positive Control)

Biochemical and Neurochemical Analyses

Following behavioral testing, ex vivo analysis of brain tissue can provide insights into the neurochemical changes underlying the observed behavioral effects of CMMNA.

Protocol for Brain Tissue Analysis:

  • Euthanasia and Tissue Collection:

    • Immediately following the final behavioral test, euthanize the animals by cervical dislocation or an approved method.

    • Rapidly dissect the brain and isolate specific regions of interest, such as the prefrontal cortex, hippocampus, and striatum.

  • Neurotransmitter Analysis:

    • Homogenize brain tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify levels of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites.

  • Oxidative Stress Markers:

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) levels.[8]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. Positive results in these behavioral and biochemical assays would warrant further investigation, including more complex cognitive testing, pharmacokinetic studies, and safety pharmacology assessments. The adaptability of these protocols allows for their application to a wide range of novel CNS-active compounds.

References

  • Ovid. (n.d.). Animal models for the study of depressive disorder.
  • Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • ResearchGate. (2024, October 16). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Frontiers. (2022, July 25). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization.
  • PMC. (n.d.). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis.
  • Benchchem. (n.d.). The Pharmacological Profile of Moclobemide: An In-depth Technical Guide for Preclinical Research.
  • PMC. (n.d.). Investigation of Antiulcer and Antioxidant Activity of Moclobemide in Rats.
  • The British Journal of Psychiatry. (2018, August 6). Pre-clinical Pharmacology of Moclobemide.
  • Cambridge Core. (2018, August 6). Biochemical Aspects of the Pharmacology of Moclobemide | The British Journal of Psychiatry.
  • ResearchGate. (n.d.). (PDF) Moclobemide: Therapeutic Use and Clinical Studies.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • ResearchGate. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • PMC. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • AKT Publication. (2025, May 31). Behavioral and Biochemical Analysis of a Dual-Target CNS Agent Using Rodent Maze Models | Journal of Pharmaceutical Research and Integrated Medical Sciences.

Sources

Method

Application Note: Catalytic Cross-Coupling Methodologies for 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Executive Summary & Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4) is a highly versatile α -chloroacetamide building block[1]. While α -chloroacetamides are frequently utilized in chemical biology as covalent modifiers—such as in the design of tight-binding inhibitors targeting the cysteine residues of Nicotinamide N-Methyltransferase (NNMT)[2]—their most powerful synthetic application lies in transition-metal-catalyzed C(sp3)–C(sp2) cross-coupling.

This application note details field-proven protocols for transforming this electrophile into complex α -aryl amides. The structural design of this specific substrate offers three distinct mechanistic advantages:

  • The α -Chloro Handle: Provides a highly reactive C(sp3)–Cl bond that readily undergoes oxidative addition with low-valent Palladium(0) or Nickel(0) species, serving as a superior electrophile compared to unactivated alkyl chlorides[3].

  • The N-Methyl Substitution: By eliminating the acidic N–H proton, the N-methyl group prevents competitive base-catalyzed N-deprotonation and unwanted Buchwald-Hartwig-type N-arylation, ensuring absolute chemoselectivity for C–C bond formation[3].

  • The 2-Methoxybenzyl Group: The electron-donating ortho-methoxy moiety enhances organic solubility in biphasic solvent systems and can provide weak transient coordination to the metal center, stabilizing the oxidative addition complex.

Divergent Catalytic Pathways

We present two orthogonal methodologies for the functionalization of this substrate: Pathway A (Palladium-Catalyzed Suzuki-Miyaura Coupling) and Pathway B (Nickel-Catalyzed Reductive Cross-Coupling).

G SM 2-chloro-N-[(2-methoxyphenyl)methyl] -N-methylacetamide (Electrophile) PdCat Pd(0) / XPhos K3PO4, Toluene/H2O SM->PdCat NiCat Ni(II) / dtbbpy Mn(0), DMA SM->NiCat Boronic Arylboronic Acid (Nucleophile) Boronic->PdCat ArylHalide Aryl Halide (Electrophile) ArylHalide->NiCat Product α-Aryl-N-[(2-methoxyphenyl)methyl] -N-methylacetamide PdCat->Product Suzuki-Miyaura NiCat->Product Reductive Coupling

Fig 1. Divergent Pd- and Ni-catalyzed cross-coupling pathways for α-chloroacetamides.

Standard Operating Procedures (SOPs)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol couples the α -chloroacetamide with arylboronic acids. The use of a bulky, electron-rich biaryl phosphine ligand (XPhos) is critical to accelerate the challenging oxidative addition into the C(sp3)–Cl bond and facilitate rapid reductive elimination before β -hydride elimination can occur.

Materials:

  • 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times) to ensure a strictly anaerobic environment, preventing homocoupling of the boronic acid.

  • Reagent Addition: Dissolve the α -chloroacetamide and the arylboronic acid in degassed Toluene. Add this solution to the Schlenk tube via syringe, followed by degassed H2​O .

  • Reaction: Seal the tube and stir vigorously (1000 rpm) at 80 °C for 12 hours. The high stirring rate is mandatory to overcome mass transfer limitations in the biphasic mixture.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint (Trustworthiness): Incorporate 0.1 equivalents of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard prior to heating. At t=2 h , extract a 50 µL aliquot, evaporate, and run a crude 1H -NMR. You must observe a proportional decrease in the α -chloro singlet ( 4.2 ppm) and the emergence of the product's α -aryl methylene protons. If the starting material is consumed but the product mass balance is <85% , it indicates competitive protodehalogenation. Action: Abort the run and decrease the reaction temperature to 70 °C for the next iteration.

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

This protocol avoids the need for pre-formed organometallic reagents by directly coupling the α -chloroacetamide with an aryl iodide using a Nickel dual-catalytic reductive system.

Materials:

  • 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (1.0 equiv, 1.0 mmol)

  • Aryl iodide (1.2 equiv, 1.2 mmol)

  • NiI2​ (0.10 equiv, 10 mol%)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (0.12 equiv, 12 mol%)

  • Mn powder (3.0 equiv, 3.0 mmol) - Terminal Reductant

  • NaI (0.5 equiv, 0.5 mmol) - Halogen Exchange Additive

  • Solvent: N,N-Dimethylacetamide (DMA) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, charge a vial with NiI2​ and dtbbpy. Add 2 mL of anhydrous DMA and stir for 20 minutes until a homogeneous pale green complex forms.

  • Reagent Assembly: To the pre-catalyst solution, add the α -chloroacetamide, aryl iodide, NaI, and Mn powder.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Workup: Quench the reaction by filtering the mixture through a pad of Celite to remove unreacted Mn powder and insoluble salts. Elute with EtOAc. Wash the filtrate with 1M HCl (to remove Ni and Mn salts), followed by brine. Dry and concentrate for chromatography.

Self-Validation Checkpoint (Trustworthiness): The pre-catalyst mixture ( NiI2​

  • dtbbpy) is pale green. Upon the addition of Mn(0) powder and heating to 60 °C, the system must transition to a deep, dark red/brown color within 10 minutes. This colorimetric shift is the physical validation of the reduction of Ni(II) to the catalytically active Ni(0) species. Action: If the solution remains green, the Mn powder surface is passivated (oxidized). The protocol must be aborted. Wash the Mn powder with 1M HCl, rinse with water and acetone, and dry under vacuum before restarting.

Quantitative Data & Substrate Scope Summary

The following table summarizes the comparative performance metrics of both methodologies when applied to 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

ParameterPathway A: Pd-Suzuki-MiyauraPathway B: Ni-Reductive Coupling
Coupling Partner Arylboronic Acids[Ar-B(OH)₂]Aryl Iodides / Bromides [Ar-I/Br]
Catalyst System Pd₂(dba)₃ / XPhosNiI₂ / dtbbpy
Typical Yield Range 75% – 92%60% – 85%
Reaction Time 8 – 12 hours16 – 24 hours
Operating Temperature 80 °C60 °C
Functional Group Tolerance High (Esters, Nitriles, Ethers)Moderate (Avoid reducible groups like Nitro)
Primary Side-Reaction Protodehalogenation (Reduction)Homocoupling of Aryl Halide (Ar-Ar)
Scalability Excellent (up to 50g scale)Good (up to 10g scale, limited by Mn exotherm)

Sources

Application

Application Note: Advanced Purification Protocols for Synthesized 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4)[1][2] Molecular Formula: C₁₁H₁₄ClNO₂ | M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4)[1][2] Molecular Formula: C₁₁H₁₄ClNO₂ | Molecular Weight: 227.69 g/mol [1]

Introduction & Chemical Context

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is typically achieved via the N-acylation of the secondary amine, N-(2-methoxybenzyl)-N-methylamine, using chloroacetyl chloride[3]. This tertiary chloroacetamide is a highly versatile electrophilic intermediate used in the development of complex pharmaceuticals, agrochemicals, and cross-coupled piperazine derivatives.

While the acylation reaction is generally high-yielding, the crude reaction mixture invariably contains a specific profile of impurities: unreacted secondary amine, hydrolyzed acylating agent (chloroacetic acid), dimerization byproducts, and base hydrochlorides (e.g., triethylamine hydrochloride)[3][4]. Because downstream applications often involve sensitive transition-metal catalysis or precise biological assays, isolating this intermediate to an ultra-high purity (>99.5%) is a critical requirement.

This application note details a self-validating, multi-tiered purification strategy that bridges bulk isolation and precision polishing.

Impurity Profiling & Separation Strategy

Effective purification requires exploiting the distinct physicochemical differences between the target amide and its synthetic byproducts. We employ a three-stage strategy:

  • Liquid-Liquid Extraction (LLE): Exploits differential solubility. Aqueous workup is highly beneficial to avoid laborious column chromatography for highly polar or ionic byproducts[4]. It removes water-soluble salts and acids.

  • Normal-Phase Flash Chromatography: Exploits hydrogen-bonding capacity. The target tertiary amide lacks an N-H bond, making it significantly less polar than the unreacted secondary amine precursor.

  • Preparative HPLC (RP-HPLC): Preparative HPLC is a cornerstone technique for isolating compounds from microgram to gram scale[5]. It resolves closely eluting structural analogs (e.g., des-methyl or over-alkylated impurities) that survive silica gel chromatography.

Table 1: Physicochemical Properties of Target and Common Impurities
CompoundRole / OriginPolarity / H-BondingPrimary Removal Method
Target Amide ProductModerate (H-bond acceptor only)Isolated Product
N-(2-methoxybenzyl)-N-methylamine Unreacted PrecursorHigh (H-bond donor & acceptor)Flash Chromatography
Chloroacetic Acid Hydrolyzed ReagentVery High (Acidic)Aqueous Workup (NaHCO₃)
Triethylamine Hydrochloride Base SaltIonicAqueous Workup (Water)
Over-alkylated Byproducts Side ReactionModerate-LowPreparative HPLC

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (NaHCO3 / Brine Wash) Crude->LLE Aqueous Aqueous Waste (Salts, Chloroacetic Acid) LLE->Aqueous Removes polar Organic Organic Phase (Amide + Unreacted Amine) LLE->Organic Retains neutral Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Organic->Flash Prep Preparative HPLC (C18, H2O/MeCN + 0.1% FA) Flash->Prep >95% Purity Prep->Prep Polishing Pure Ultra-Pure Target (>99.5% Purity) Prep->Pure

Fig 1. Multi-tiered purification workflow for isolating the target chloroacetamide.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Aqueous Workup

Causality & Mechanism: The acylation reaction generates HCl, which is neutralized by an organic base, forming a hydrochloride salt. Washing with saturated sodium bicarbonate (NaHCO₃) neutralizes residual chloroacetyl chloride (converting it to water-soluble sodium chloroacetate) without hydrolyzing the sterically protected amide bond[3][4].

  • Dilution: Dilute the crude organic reaction mixture (typically in Dichloromethane or Ethyl Acetate) with an equal volume of the same solvent to prevent emulsion formation.

  • Acid/Base Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1x volume of Deionized Water (removes bulk salts).

    • 2x volumes of saturated aqueous NaHCO₃ (neutralizes acids and acyl chlorides).

    • 1x volume of 1M HCl (optional, to protonate and extract unreacted secondary amine into the aqueous phase).

  • Brine Wash: Wash with 1x volume of saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid/oil.

Protocol B: Normal-Phase Flash Column Chromatography

Causality & Mechanism: Silica gel acts as a stationary phase that strongly retains hydrogen-bond donors. Because the target is a tertiary amide (lacking an N-H bond), it will elute significantly earlier than any residual secondary amine.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution Gradient: Run a step gradient starting from 100% Hexane, gradually increasing to 30% Ethyl Acetate in Hexane.

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). The target tertiary amide typically elutes at ~20-25% Ethyl Acetate.

  • Concentration: Pool the product-containing fractions and evaporate the solvent. Expected purity at this stage is 90–95%.

Protocol C: Reverse-Phase Preparative HPLC (RP-HPLC)

Causality & Mechanism: Analytical LC is characterized by high resolution and small injection volumes, which must be geometrically scaled to preparative methods for bulk isolation[6]. The correct instrument and column selection is significantly affected by the fractionation volume and target purity[7]. For Mass-Spec (MS) compatible applications, non-volatile buffers like phosphoric acid must be replaced with volatile modifiers such as formic acid[8].

Self-Validating System: By utilizing Mass-Directed AutoPrep (MDAP), fraction collection is triggered exclusively when the quadrupole mass spectrometer detects the target mass (m/z 228.1 for [M+H]⁺). This inherently discriminates against co-eluting UV-active impurities.

  • Analytical Scaling: Develop the separation on an analytical C18 column (4.6 x 150 mm, 5 µm) at 1 mL/min.

  • Preparative Method Transfer: Scale geometrically to a preparative C18 column (50 x 250 mm, 5 µm) at a flow rate of 100 mL/min[5][6].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Fraction Collection: Configure the fraction collector to trigger on the MS signal (Target m/z: 228.1).

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the ultra-pure target compound as a dry powder.

HPLC Scaling & Method Transfer Visualization

HPLCScaling Anal Anal Opt Method Optimization Gradient Tuning Loading Study Anal->Opt Prep Preparative HPLC Column: 50 x 250 mm Flow: 100 mL/min Load: 100-500 mg Opt->Prep Scale-up Factor Frac Fraction Collection Mass-Triggered (MSD) Peak-Based (UV) Prep->Frac

Fig 2. Analytical to Preparative HPLC scaling and mass-triggered fraction collection.

Data Presentation: Purification Metrics

The following table summarizes the expected quantitative outcomes at each stage of the purification workflow, demonstrating the progressive clearance of impurities.

Table 2: Step-by-Step Recovery and Purity Metrics
Purification StageExpected Yield (%)Target Purity (LC-UV)Key Impurities Removed
Crude Reaction 100% (Baseline)65 - 75%N/A
Post-LLE Workup 92 - 95%80 - 85%Triethylamine HCl, Chloroacetic Acid
Flash Chromatography 80 - 85%92 - 95%Unreacted Secondary Amine
Preparative HPLC 70 - 75%> 99.5% Over-alkylated analogs, Isobaric species

References

  • SIELC Technologies. "Separation of Chloroacetamide on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Synthetic Communications. Available at: [Link]

  • University College Dublin. "Synthesis of 1,4-disubstituted piperazine-2,5-diones." UCD Research Repository. Available at: [Link]

  • LabRulez LCMS. "Solutions for Preparative HPLC - Application Compendium." LabRulez. Available at: [Link]

  • Shimadzu. "Preparative HPLC Primer." Shimadzu Corporation. Available at: [Link]

Sources

Method

Application Notes and Protocols: Formulation Strategies for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in Aqueous Media

Introduction: Navigating the Formulation Challenges of a Novel Chloroacetamide Derivative 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a novel synthetic compound with potential therapeutic applications. As w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Chloroacetamide Derivative

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a novel synthetic compound with potential therapeutic applications. As with many new chemical entities emerging from drug discovery pipelines, this molecule presents a significant formulation challenge due to its predicted poor aqueous solubility.[1] Based on its structural motifs, including an aromatic ring and a halogenated acetamide group, it is anticipated to be a lipophilic compound, likely falling under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[2][3] Consequently, enhancing its solubility and dissolution rate in aqueous media is paramount for achieving adequate bioavailability for oral or parenteral administration.[1]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively formulate 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in aqueous media. We will explore a range of scientifically-grounded strategies, from established techniques to innovative approaches, to overcome the solubility limitations of this promising compound. Each section will delve into the mechanistic basis of the formulation strategy, provide a step-by-step protocol, and offer insights into critical process parameters.

Characterization of Physicochemical Properties (A Foundational Prerequisite)

Prior to any formulation development, a thorough understanding of the physicochemical properties of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is essential. While specific experimental data for this novel compound is not publicly available, the following parameters must be determined experimentally.

Table 1: Essential Physicochemical Parameters for Formulation Development

ParameterExperimental Method(s)Significance in Formulation Design
Aqueous Solubility Shake-flask method (in water, buffers of different pH)Directly determines the need for solubility enhancement.
pKa Potentiometric titration, UV-spectrophotometryInforms on the ionization state of the molecule at different pH values, which can significantly impact solubility.[4]
LogP (Octanol-Water Partition Coefficient) Shake-flask method, HPLCIndicates the lipophilicity of the compound, guiding the selection of appropriate solubilization techniques (e.g., lipid-based systems for high logP).
Melting Point Differential Scanning Calorimetry (DSC)Important for formulation strategies involving thermal processes, such as hot-melt extrusion.[5]
Crystalline Form (Polymorphism) X-ray Powder Diffraction (XRPD), DSCDifferent polymorphs can have different solubilities and stabilities.

Formulation Strategies for Enhanced Aqueous Solubility

Based on the anticipated lipophilic nature of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, several formulation strategies can be employed. The choice of the most suitable approach will depend on the desired route of administration, required dosage, and stability considerations.

Micellar Solubilization using Surfactants

Scientific Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules within their core, thereby increasing the apparent solubility of the drug in the aqueous medium.[6][7] The selection of a suitable surfactant is critical and depends on the drug's structure and the intended route of administration.

Experimental Protocol: Preparation of a Micellar Formulation

  • Surfactant Screening:

    • Prepare stock solutions of various non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Dodecyl Sulfate - for research purposes) surfactants in purified water.

    • Add an excess amount of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide to each surfactant solution.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Filter the samples to remove undissolved drug.

    • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Select the surfactant that provides the highest solubility enhancement.

  • Formulation Preparation:

    • Accurately weigh the selected surfactant and dissolve it in the desired volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Slowly add the accurately weighed 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide to the surfactant solution while stirring continuously.

    • Continue stirring until a clear solution is obtained. Gentle heating may be applied if necessary, but the thermal stability of the drug must be considered.

    • Filter the final formulation through a 0.22 µm filter for sterilization if intended for parenteral use.

Causality Behind Experimental Choices:

  • Screening multiple surfactants is crucial as the solubilization capacity is highly dependent on the specific drug-surfactant interactions.[7]

  • Equilibration for 24-48 hours ensures that the system reaches a thermodynamic equilibrium, providing an accurate measure of the maximum solubility.

  • The use of a validated analytical method is essential for accurate quantification of the solubilized drug.

Diagram 1: Micellar Solubilization Workflow

G cluster_0 Surfactant Screening cluster_1 Formulation Preparation A Prepare Surfactant Solutions B Add Excess API A->B C Equilibrate (24-48h) B->C D Filter C->D E Analyze Drug Concentration (HPLC) D->E F Select Optimal Surfactant E->F G Dissolve Selected Surfactant in Buffer F->G H Add API with Stirring G->H I Ensure Complete Dissolution H->I J Sterile Filtration (0.22 µm) I->J

Caption: Workflow for developing a micellar formulation.

Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity, leading to a significant increase in its aqueous solubility.[9][10] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their higher solubility and lower toxicity.[11]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.

    • Add an excess amount of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide to each solution.

    • Equilibrate the samples by shaking at a constant temperature for 48-72 hours.

    • Filter the samples and analyze the drug concentration in the filtrate.

    • Plot the drug solubility as a function of cyclodextrin concentration to determine the complexation efficiency and stoichiometry.

  • Formulation by Kneading Method:

    • Accurately weigh the drug and cyclodextrin in the determined molar ratio.

    • Triturate the mixture in a mortar with a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

  • Formulation by Lyophilization:

    • Dissolve the drug and cyclodextrin in a suitable solvent system (e.g., water or a water-cosolvent mixture).

    • Freeze the solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under vacuum to obtain a porous, highly soluble powder.

Causality Behind Experimental Choices:

  • Phase solubility studies are essential to understand the nature of the drug-cyclodextrin interaction and to determine the optimal ratio for complexation.[12]

  • The kneading method is a simple and cost-effective technique for preparing inclusion complexes, while lyophilization often results in a more amorphous and rapidly dissolving product.

Diagram 2: Cyclodextrin Inclusion Complexation

G API Drug Molecule (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Lipid-Based Formulations

Scientific Rationale: For highly lipophilic drugs, lipid-based formulations offer an excellent approach to enhance oral bioavailability.[13][14][15] These formulations can be classified into different types based on their composition of oils, surfactants, and cosolvents.[16][17] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are particularly attractive as they form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract, facilitating drug absorption.[4]

Experimental Protocol: Development of a SEDDS/SMEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, Propylene Glycol).

    • Select excipients that exhibit high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and cosolvent in different ratios.

    • Visually observe the formation of emulsions or microemulsions upon titration with water.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the drug in the pre-concentrate of oil, surfactant, and cosolvent with gentle heating and stirring.

    • Characterize the resulting formulation for its self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.

Causality Behind Experimental Choices:

  • Excipient screening is the first critical step to ensure that the drug remains in a solubilized state within the formulation.

  • Ternary phase diagrams are invaluable tools for optimizing the ratio of excipients to achieve robust self-emulsification.[18]

  • Droplet size is a critical quality attribute for lipid-based formulations, as smaller droplets provide a larger surface area for drug release and absorption.

Nanosuspensions

Scientific Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[19][20] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to an enhanced dissolution velocity and saturation solubility, as described by the Noyes-Whitney equation.[3] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[19]

Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

  • Stabilizer Selection:

    • Screen various surfactants (e.g., Poloxamer 188, Tween 80) and polymers (e.g., HPMC, PVP) for their ability to stabilize the drug particles and prevent aggregation.

  • Milling Process:

    • Prepare a pre-suspension of the drug in an aqueous solution of the selected stabilizer.

    • Introduce the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) into a planetary ball mill or a bead mill.

    • Mill the suspension at a controlled speed and temperature for a specified duration.

    • Periodically withdraw samples to monitor the particle size reduction using techniques like Dynamic Light Scattering (DLS).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) to produce a solid dosage form.

Causality Behind Experimental Choices:

  • The choice of stabilizer is critical to prevent Ostwald ripening and aggregation of the nanoparticles, ensuring the long-term stability of the nanosuspension.[21]

  • Wet milling is a top-down approach that is scalable and can effectively reduce the particle size to the desired nanometer range.[21]

  • Monitoring the particle size during milling is essential to optimize the process parameters and achieve a narrow particle size distribution.

Conclusion and Future Perspectives

The formulation of the novel compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in aqueous media necessitates a systematic and scientifically-driven approach. The strategies outlined in this guide, including micellar solubilization, cyclodextrin complexation, lipid-based formulations, and nanosuspensions, provide a robust toolkit for formulation scientists. The selection of the optimal method will be contingent on a thorough understanding of the compound's physicochemical properties and the specific requirements of the target product profile. Further characterization of the developed formulations for stability, in vitro drug release, and in vivo performance will be crucial next steps in the drug development process.

References

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
  • Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC.
  • Optimizing oral drug delivery using lipid based formulations. SciSpace.
  • Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • The Impact of Nanosuspensions on Intravenous Formulations. Longdom Publishing.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Unknown Source.
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Impact of Polymer Excipient Molar Mass and End Groups on Hydrophobic Drug Solubility Enhancement. Macromolecules.
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.
  • Formulation aspects of intravenous nanosuspensions. PubMed.
  • 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet. ChemicalBook.
  • 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3. Sigma-Aldrich.
  • 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716. PubChem.
  • Solubility Enhancement of Hydrophobic Drugs and APIs Using Hot Melt Extrusion. Pharma's Almanac.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • (PDF) Micellar solubilization of drugs. ResearchGate.
  • How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ. Guidechem.
  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. PMC.
  • Micellar solubilization of drugs. University of Alberta.
  • 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide. NextSDS.
  • 2-Chloro-N-methoxy-N-methylacetamide | CAS 67442-07-3 | SCBT. Santa Cruz Biotechnology.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
  • Study of the solubilization of aromatic hydrocarbons by aqueous micellar solutions. The Journal of Physical Chemistry.
  • Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... ResearchGate.
  • Stable aqueous formulations of water insoluble or poorly soluble drugs. Google Patents.
  • Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants. PMC.
  • Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. PubChemLite.
  • 2-chloro-n-methoxy-n-methylacetamide (C4H8ClNO2). PubChemLite.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity challenges when researchers perform N-acylations on sterically hindered, functionalized secondary amines...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity challenges when researchers perform N-acylations on sterically hindered, functionalized secondary amines.

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide relies on the nucleophilic acyl substitution of chloroacetyl chloride by N-(2-methoxybenzyl)-N-methylamine. Because the amine is secondary and sterically hindered by the ortho-methoxybenzyl group, the reaction kinetics can be sluggish. Furthermore, competing pathways—such as acid chloride hydrolysis or SN2 alkylation—can severely depress your isolated yield. This guide provides causal troubleshooting logic and self-validating protocols to ensure >85% yields.

Part 1: Troubleshooting FAQs (Q&A)

Q1: My yield is plateauing at 50-60% despite using a 1:1 stoichiometric ratio. What is going wrong? A1: The nucleophilic acyl substitution generates one equivalent of hydrochloric acid (HCl). Without a sufficient acid scavenger, this HCl rapidly protonates your starting N-(2-methoxybenzyl)-N-methylamine. Because protonated amines lack a free lone pair, they are completely non-nucleophilic, effectively halting the reaction at 50% conversion. Actionable Solution: Always use at least 1.2 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or anhydrous K₂CO₃). If you opt for aqueous Schotten-Baumann conditions, you must ensure the pH remains strictly basic throughout the addition, as detailed in process chemistry reviews by 1[1].

Q2: I am observing a large amount of a highly polar impurity on TLC. What is it, and how do I prevent it? A2: This is almost certainly chloroacetic acid, formed via the premature hydrolysis of chloroacetyl chloride. Acyl chlorides are highly sensitive to moisture, and water will outcompete your sterically hindered secondary amine if given the chance. Actionable Solution: Ensure your solvents (DCM or MeCN) are rigorously dried over molecular sieves. Purge the reaction vessel with argon. If you must use aqueous biphasic conditions, keep the temperature strictly at 0 °C and increase the stirring rate (>500 rpm) to minimize the residence time of the unreacted acid chloride in the aqueous phase[1].

Q3: The product is forming, but it's contaminated with a dialkylated/dimerized byproduct. How do I improve selectivity? A3: Chloroacetyl chloride is a bifunctional electrophile. While the acyl carbon is vastly more reactive (hard electrophile), poor temperature control leading to localized heating during the exothermic addition can provide enough activation energy for the amine to attack the α-carbon (soft electrophile) via an SN2 mechanism. Actionable Solution: Dilute the chloroacetyl chloride in the reaction solvent and add it dropwise over 30–45 minutes. Maintain the internal temperature between 0 °C and 5 °C during the entire addition phase, a standard protocol validated in the 2[2].

Part 2: Experimental Workflow & Logical Decision Tree

The following diagram maps the critical path for the synthesis, including built-in quality control checks and troubleshooting branches.

SynthesisWorkflow Start Start: N-(2-methoxybenzyl) -N-methylamine Solvent Dissolve in Anhydrous MeCN or DCM Start->Solvent Base Add Base (e.g., K2CO3 or DIPEA) Solvent->Base Cooling Cool to 0 - 5 °C (Ice Bath) Base->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Reaction Stir at RT (Monitor via TLC) Addition->Reaction Decision Conversion > 95%? Reaction->Decision Workup Aqueous Workup (NaHCO3 & Brine Wash) Decision->Workup Yes Troubleshoot Add 0.2 eq Base + 0.1 eq Acid Chloride Decision->Troubleshoot No End Pure 2-chloro-N-[(2-methoxyphenyl) methyl]-N-methylacetamide Workup->End Troubleshoot->Reaction

Fig 1: Experimental workflow and troubleshooting logic for N-acylation with chloroacetyl chloride.

Part 3: Optimized Experimental Protocol

Protocol: Anhydrous Heterogeneous N-Acylation This protocol leverages heterogeneous basic conditions to minimize side reactions and facilitate easy workup, adapted from methodologies published in the 3[3].

Materials:

  • N-(2-methoxybenzyl)-N-methylamine: 1.0 eq (10 mmol, ~1.65 g)

  • Chloroacetyl chloride: 1.2 eq (12 mmol, ~1.35 g / 0.95 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃): 1.5 eq (15 mmol, ~2.07 g)

  • Anhydrous Acetonitrile (MeCN): 25 mL total

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Substrate Dissolution: Add N-(2-methoxybenzyl)-N-methylamine (10 mmol) and anhydrous MeCN (15 mL) to the flask. Stir at 300 rpm to ensure complete dissolution.

  • Base Integration: Add finely powdered, anhydrous K₂CO₃ (15 mmol) to the solution.

    • Causality Check: The mixture will be a heterogeneous suspension. K₂CO₃ acts as an insoluble acid scavenger. Because it is strictly in the solid phase, it cannot act as a competing soluble nucleophile, preventing the formation of unwanted acyl carbonate byproducts[3].

  • Thermodynamic Control (Cooling): Submerge the flask in an ice-water bath. Insert an internal temperature probe and allow the mixture to reach 0–5 °C.

  • Electrophile Addition: Dissolve chloroacetyl chloride (12 mmol) in anhydrous MeCN (10 mL). Transfer this to the addition funnel. Add the solution dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature. If it exceeds 10 °C, pause the addition until the system cools back to 5 °C. This strictly prevents SN2 alkylation at the α-chloro position[2].

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously (500 rpm) for 4 to 6 hours.

    • Validation Check: Perform a TLC (Hexanes:EtOAc 7:3, UV visualization). The reaction is complete when the starting amine spot (lower Rf) disappears.

  • Quench & Workup: Quench the reaction by adding 20 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is typically >95% pure and ready for downstream use.

Part 4: Quantitative Data Presentation

The following table synthesizes quantitative yield expectations based on the thermodynamic and kinetic profiles of different solvent/base systems:

Solvent SystemBase SelectionTemperature ProfileExpected YieldImpurity Profile
Acetonitrile (Anhydrous) K₂CO₃ (1.5 eq)0 °C to RT85 - 95% Low (Heterogeneous base limits side reactions)
Dichloromethane (Anhydrous) Triethylamine (1.5 eq)0 °C to RT75 - 85%Moderate (Some dimerization if addition is too fast)
THF (Anhydrous) DIPEA (1.5 eq)0 °C to RT80 - 88%Low (DIPEA is strictly non-nucleophilic)
Toluene / Water (Biphasic) NaOH (aq, 2.0 eq)0 °C to 10 °C60 - 70%High (Significant hydrolysis to chloroacetic acid)
References[2] Title: N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study | Source: Arab Journal of Chemistry | URL:Click here for verification[3] Title: Synthesis and Pharmacological Evaluation of Atypical Antipsychotic Activity of New Coumarinoacetamides | Source: Asian Journal of Research in Chemistry | URL:Click here for verification[1] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications | URL:Click here for verification

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the advanced troubleshooting guide for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4). As an α -chloroacetamide derivative, this compound is highly valuable in synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4). As an α -chloroacetamide derivative, this compound is highly valuable in synthetic chemistry and drug development but presents distinct stability challenges during long-term storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the thermodynamic and kinetic causality of its degradation, equipping you with self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic FAQs & Causality

Q1: Why am I observing a mass shift of -36 Da (loss of Cl, addition of OH) in my aqueous stock solutions?

A: You are observing the nucleophilic substitution ( SN​2 ) of the α -chloro group by water or hydroxide ions, forming an α -hydroxyacetamide.

  • The Causality: The highly electronegative carbonyl oxygen withdraws electron density from the adjacent α -carbon, making the C-Cl bond exceptionally susceptible to nucleophilic attack. While the amide bond itself is relatively stable at circumneutral pH, the α -halogen is not. This hydrolysis is heavily base-catalyzed; storing this compound in buffers above pH 7.0 exponentially increases the degradation rate [1].

Q2: My LC-MS data shows a loss of the 2-methoxybenzyl group. What causes this cleavage in a sealed vial?

A: If your vial is sterile, this is a classic hallmark of photodegradation . α -Chloroacetamides exposed to UV light undergo radical-mediated dechlorination, multi-hydroxylation, and N-dealkylation [2]. If your storage environment is not perfectly sterile, this cleavage is likely driven by microbial biodegradation . Several bacterial strains (e.g., Acinetobacter and Paracoccus species) utilize amidases and N-dealkylases to cleave the N-(2-methoxybenzyl) bond as a primary metabolic pathway [3].

Q3: Does the choice of reconstitution solvent impact long-term storage stability?

A: Absolutely. Protic solvents (like methanol or water) act as weak nucleophiles and will slowly degrade the compound over months, even at -20°C. Aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile are preferred. However, DMSO must be strictly anhydrous . DMSO is hygroscopic; repeated opening of the vial introduces atmospheric moisture, which initiates the SN​2 hydrolysis described in Q1.

Part 2: Quantitative Degradation Profiling

To make informed storage decisions, you must understand the kinetics of your compound's degradation. The table below synthesizes the degradation behavior of α -chloroacetamides under various environmental stressors.

Stressor / ConditionTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant FormedPreventative Action
Aqueous Buffer (pH 4.0) 25°C> 2 YearsNegligibleMaintain slightly acidic pH if water is required.
Aqueous Buffer (pH 7.0) 25°C~ 6 - 8 Months α -HydroxyacetamideAvoid long-term storage in neutral water.
Aqueous Buffer (pH 10.0) 25°C< 48 Hours α -HydroxyacetamideNever expose to strong bases.
UV Light (254 nm) 20°C< 6 HoursDechlorinated / N-dealkylatedUse amber vials; store in darkness.
Anhydrous DMSO -20°C> 5 YearsNoneIdeal storage condition.

Part 3: Diagnostic & Preventive Workflows

To ensure trustworthiness, every analytical protocol must be a self-validating system. Do not assume your LC-MS is detecting all degradants without a positive control.

Protocol 1: LC-MS/MS Diagnostic Workflow for Degradants

This protocol identifies whether your storage conditions have compromised the compound, using a forced-degradation control to validate the instrument's detection capabilities.

Step 1: Prepare the Forced Degradation Positive Control (Self-Validation)

  • Dissolve 1 mg of fresh 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in 1 mL of Acetonitrile.

  • Add 100 µL of 0.1 M NaOH to force rapid C-Cl hydrolysis.

  • Incubate at room temperature for 2 hours, then neutralize with 100 µL of 0.1 M HCl.

  • Causality: This guarantees your LC-MS method can successfully resolve and ionize the α -hydroxyacetamide degradant, proving your system is suitable for detecting trace degradation in your actual samples.

Step 2: Sample Preparation

  • Dilute your stored sample to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to suppress further hydrolysis during the run).

Step 3: Chromatographic Analysis

  • Run the sample, the fresh standard, and the positive control using a C18 reverse-phase column.

  • Monitor for the parent mass ( [M+H]+ approx. 228.07) and the primary hydrolysis degradant ( [M+H]+ approx. 210.11).

  • If N-dealkylation has occurred via microbial or photolytic pathways, look for the loss of the methoxybenzyl fragment.

Protocol 2: Optimal Storage & Handling Protocol

This workflow prevents the introduction of nucleophiles and radicals.

Step 1: Lyophilization and Moisture Control

  • If synthesized or purified from an aqueous phase, lyophilize the compound until the moisture content is < 0.5%.

  • Self-Validation: Verify dryness using Karl Fischer titration. Do not rely solely on visual inspection of the powder.

Step 2: Aliquoting and Inert Atmosphere

  • Dissolve the dry powder in anhydrous DMSO (packaged under argon).

  • Aliquot into single-use amber glass vials to prevent UV-induced radical formation.

  • Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Causality: Purging removes atmospheric oxygen and moisture, eliminating the reactants required for both oxidative and hydrolytic degradation.

Step 3: Temperature Control

  • Store the sealed aliquots at -20°C or -80°C.

  • Critical Rule: Never return a thawed, opened aliquot to the freezer. Condensation will introduce water, ruining the integrity of the stock for future assays.

Part 4: Visualizing Degradation Pathways & Troubleshooting

Diagram 1: Chemical & Biological Degradation Pathways

The following diagram illustrates the specific causal pathways that compromise α -chloroacetamides.

Pathways Parent 2-Chloro-N-[(2-methoxyphenyl)methyl] -N-methylacetamide Hydrolysis α-Hydroxyacetamide (C-Cl Hydrolysis) Parent->Hydrolysis H2O / OH- (Base-Catalyzed SN2) Photolysis Dechlorinated / Cyclized Photoproducts Parent->Photolysis UV Light (Radical Mechanism) Microbial N-Dealkylation Products (e.g., 2-methoxybenzylamine) Parent->Microbial Microbial Amidase/ Dealkylase

Fig 1: Primary environmental degradation pathways of α-chloroacetamides.

Diagram 2: Troubleshooting Decision Tree

Use this logical workflow to diagnose and correct storage failures based on analytical observations.

Workflow Start Degradation Detected in Stored Sample CheckMass LC-MS/MS Analysis Start->CheckMass MassShift1 Mass Shift: -36 Da (+OH, -Cl) CheckMass->MassShift1 Hydrolysis Pathway MassShift2 Loss of Methoxybenzyl or Dechlorination CheckMass->MassShift2 Photolysis/Microbial Pathway Action1 Corrective Action: Use Anhydrous Solvent & Argon MassShift1->Action1 Action2 Corrective Action: Use Amber Vials & Sterile Tech MassShift2->Action2

Fig 2: Analytical troubleshooting workflow for identifying and correcting storage failures.

Part 5: References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners National Center for Biotechnology Information (PMC)[Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Technical University of Denmark (DTU) / PubMed[Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides Environmental Research / PubMed[Link]

Troubleshooting

Technical Support Center: Crystallization of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the technical support center for the crystallization and purification of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide, designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization and purification of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible crystallization protocols.

Troubleshooting Guide: From Impure Solution to Pure Crystals

This section addresses the most common challenges encountered during the crystallization of N-substituted acetamides. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in physical chemistry.

Issue 1: The Compound Separates as a Liquid or "Oils Out" Instead of Forming Crystals.

Q: I've cooled my saturated solution, but instead of crystals, I see sticky, liquid droplets forming. What is happening and how can I fix it?

A: You are observing a phenomenon known as "oiling out".[1] This occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[2] It is a common problem when the melting point of your impure compound is lower than the temperature of the solution at which it begins to precipitate.[3] Because impurities often dissolve readily in the oily product droplets, this process severely compromises purification.[2][3]

Several factors can cause oiling out, including excessively high supersaturation, the presence of specific impurities that depress the melting point, or rapid cooling.[2][3]

Causality & Corrective Actions:
  • Reduce Supersaturation Level: Oiling out is often triggered when the system is brought into a state of very high supersaturation too quickly.[2]

    • Protocol: Re-heat the solution until the oil redissolves completely. Add a small additional volume (5-10%) of the hot solvent to decrease the concentration. Allow the solution to cool much more slowly.[3] This less-saturated state will require a lower temperature to induce crystallization, hopefully bypassing the temperature at which the compound is a liquid.

  • Control the Cooling Rate: Rapid cooling does not give molecules enough time to orient themselves into a stable crystal lattice, promoting the formation of a disordered liquid or amorphous solid.[4][5] Slower cooling rates lead to the formation of larger, purer crystals.[4][6][7]

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, insulate the flask. Place it on a cork ring or several layers of paper towels and cover the top with a watch glass.[3] This slows heat loss, allowing for gradual crystal growth. An inverted beaker placed over the flask can also create an insulating atmosphere.[3]

  • Utilize Seeding: Introducing a "template" for crystallization can guide the formation of the desired solid phase.

    • Protocol: Once the solution has cooled slightly (but before precipitation begins), add one or two pure seed crystals of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.[2][8] This provides a pre-formed nucleation site, encouraging crystal growth over oil formation.

  • Re-evaluate Your Solvent System: The chosen solvent may have a boiling point that is too high, leading to a situation where the solution becomes saturated at a temperature above the compound's melting point.

    • Protocol: Select a solvent with a lower boiling point or consider a two-solvent system. For amides, successful mixtures often include diethyl ether-methanol or diethyl ether-ethanol.[9]

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Re-heat to Redissolve start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly with Insulation add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed outcome Pure Crystals Formed? seed->outcome success Success: Isolate Crystals outcome->success Yes fail Failure: Re-evaluate Solvent outcome->fail No

Caption: Workflow to resolve the "oiling out" phenomenon.

Issue 2: The Crystallization Yield is Very Low.

Q: I've successfully formed crystals, but after filtration, my final yield is less than 50%. Where did my product go?

A: A low yield is most commonly due to using an excessive amount of solvent during the crystallization process.[3] While the goal is to use a solvent in which the compound is poorly soluble at low temperatures, it will never be completely insoluble. Using too much solvent means a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[3]

Causality & Corrective Actions:
  • Optimize Solvent Volume: The principle of recrystallization relies on a significant difference in solubility at high and low temperatures. The key is to create a saturated solution at the solvent's boiling point using the minimum possible solvent volume.

    • Protocol: If you have not yet disposed of your mother liquor (the filtrate), you can recover the lost product. Evaporate the solvent (using a rotary evaporator is most efficient) to retrieve the remaining crude solid and attempt the recrystallization again with less solvent.[3] To confirm if significant product remains, dip a glass stirring rod into the filtrate; if a noticeable amount of solid residue appears upon solvent evaporation, your solution contained too much product.[3]

  • Ensure Adequate Cooling: The solubility of your compound decreases as the temperature drops. Failing to cool the solution sufficiently will result in a lower yield.

    • Protocol: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes. This will maximize the amount of product that precipitates out of the solution.

  • Select the Right Solvent: An ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold.

    • Protocol: If yield remains low even with optimized solvent volume and cooling, the solvent itself may be suboptimal. Consult a solvent polarity chart to choose a new solvent or a two-solvent system. A good starting point for N-substituted acetamides is often ethanol, methanol, or ethyl acetate, sometimes in combination with an anti-solvent like water or hexane.[9][10]

Issue 3: Crystals Formed Immediately and Rapidly ("Crashed Out").

Q: As soon as I removed my flask from the heat, a large amount of fine powder formed instantly. Is this a problem?

A: Yes, this is a significant problem. Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the forming crystals, defeating the purpose of recrystallization.[3][4] Ideal crystallization involves slow and steady crystal growth over a period of 15-20 minutes.[3]

Causality & Corrective Actions:
  • Solution is Too Concentrated: The most common cause is that the solution is overly supersaturated.

    • Protocol: Place the flask back on the heat source to redissolve the solid. Add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation.[3] While this will marginally decrease your theoretical maximum yield, the vast improvement in purity is the primary goal.

  • Cooling is Too Fast: A large temperature differential between the hot solution and the environment can cause rapid crashing.

    • Protocol: As described for "oiling out," slow the cooling process by insulating the flask.[3] Using a larger flask than necessary can also contribute to rapid cooling due to the high surface-area-to-volume ratio; transferring to a more appropriately sized flask can help.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide?

A1: While a definitive list requires analytical characterization, impurities in N-substituted acetamides typically arise from the synthesis process.[11] These can include:

  • Unreacted Starting Materials: Residual 2-methoxy-N-methylbenzylamine or chloroacetyl chloride.[12]

  • Side-Reaction Products: Such as di-acylated byproducts where a second chloroacetyl group reacts elsewhere on the molecule.[12]

  • N-Nitrosamines: These are a class of impurities that can form in the presence of secondary amines and nitrosating agents and are a significant concern for regulatory bodies.[13][14]

  • Residual Solvents: Solvents used during the reaction or a previous workup step.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should:

  • Completely dissolve your target compound at its boiling point.

  • Dissolve your compound very poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all (so they can be filtered off hot) or dissolve them so well that they remain in the mother liquor after cooling.

  • Be chemically inert, not reacting with your compound.

  • Be volatile enough to be easily removed from the purified crystals.

Ethanol, methanol, and ethyl acetate are common starting points for acetamide derivatives.[10][15][16] If a single solvent is not effective, a two-solvent system (one "soluble" solvent and one "insoluble" anti-solvent) is a powerful alternative.[17]

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds, salts.
Methanol655.1General purpose, good for many polar organic compounds.[9]
Ethanol784.3Similar to methanol, less toxic. Often used for amides.[9][16]
Acetone565.1Good solvent power, but low boiling point can be a drawback.
Ethyl Acetate774.4Good for esters and many general compounds.[10]
Dichloromethane403.1Useful for low-melting compounds, but highly volatile.
Toluene1112.4Good for less polar compounds; high boiling point.
Hexane/Heptane69 / 980.1Non-polar, often used as the "anti-solvent" in a two-solvent system.

Q3: What analytical methods can I use to check the purity of my final product?

A3: Several methods can assess purity:

  • High-Performance Liquid Chromatography (HPLC): The most common quantitative method for purity analysis of N-substituted acetamides, capable of detecting and quantifying impurities with high precision.[11][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and allows for the identification of impurities by their mass.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also effective for identifying volatile impurities and byproducts.[11][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient quantity (>1%).

Purity Analysis Workflow

G start Crystallized Product mp Melting Point Analysis start->mp nmr NMR Spectroscopy start->nmr hplc HPLC Purity Assay start->hplc outcome Purity Confirmed? mp->outcome nmr->outcome hplc->outcome success Product Meets Spec outcome->success Yes fail Impurity Detected: Re-crystallize or Chromatograph outcome->fail No

Caption: Recommended workflow for confirming product purity.

References

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (n.d.). PMC. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • Influence of the Cooling Rate on the Thermal Behavior of PET. (2023, April 30). NETZSCH. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. (2019, May 31). Chemical Engineering Transactions. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization Tech. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.). Azerbaijan Medical Journal. [Link]

  • Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells. (2025, August 28). ACS Publications. [Link]

  • 7.6. Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. [Link]

  • 2-Chloro-N-methyl-N-phenylacetamide. (n.d.). ResearchGate. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PMC. [Link]

  • Diffractograms showing that the amorphous acetamide crystallizes when... (n.d.). ResearchGate. [Link]

  • 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 2-chloro-n-[(2-methoxyphenyl)methyl]acetamide (C10H12ClNO2). (n.d.). PubChemLite. [Link]

  • 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. (n.d.). PubChemLite. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles. [Link]

  • 2-Chloro-N-methoxy-N-methylacetamide. (n.d.). PubChem. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. [Link]

  • Process for the preparation of acetamide derivatives. (n.d.).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. [Link]

  • Sourcing Excellence: Why High-Purity 2-Chloro-N-methoxy-N-methylacetamide Matters for Your Research. (2025, July 31). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Investigation of the Solid-State Polymorphic Transformations of Piracetam. (n.d.). ResearchGate. [Link]

  • 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide. (n.d.). NextSDS. [Link]

  • 2-Chloro-N-methylacetamide. (n.d.). NIST WebBook. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010, June 8). Kinam Park. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for the Synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific N-acylation reaction. By understanding the underlying chemical principles and the critical role of solvent selection, you can significantly improve reaction efficiency, yield, and purity.

I. Reaction Overview and Core Challenges

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a nucleophilic acyl substitution reaction. The secondary amine, N-methyl-(2-methoxyphenyl)methanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

The primary challenges in this synthesis often revolve around:

  • Solvent Selection: The solvent must effectively dissolve the starting amine and be compatible with the highly reactive chloroacetyl chloride.

  • Side Reactions: The primary competing reaction is the hydrolysis of chloroacetyl chloride by residual moisture, which reduces yield and complicates purification.

  • Product Isolation and Purification: The choice of solvent directly impacts the ease of product isolation and the removal of byproducts and unreacted starting materials.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in this reaction?

A: The solvent plays several critical roles. Firstly, it must solubilize the starting amine, N-methyl-(2-methoxyphenyl)methanamine, to ensure it is available for reaction. Secondly, it must be a suitable medium for the reaction with the highly reactive chloroacetyl chloride. Aprotic solvents are generally preferred to prevent the hydrolysis of the acyl chloride.[1][2] The polarity of the solvent can also influence the reaction rate.

Q2: Why is a base necessary, and what are the common choices?

A: A base is crucial to neutralize the HCl generated for every equivalent of amide formed. Without a base, the HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, which would lead to a maximum theoretical yield of only 50%. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as sodium carbonate or potassium carbonate.[1]

Q3: Can I use a protic solvent like ethanol or water?

A: It is highly discouraged to use protic solvents as the primary reaction medium. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water or react with alcohols, leading to the formation of chloroacetic acid or the corresponding ester. This will significantly reduce the yield of the desired amide. However, aqueous solutions of bases are often used in biphasic systems (Schotten-Baumann conditions), where the reaction occurs at the interface or in the organic layer.[1]

Q4: How does the 2-methoxyphenyl group affect the reaction?

A: The 2-methoxyphenyl group is an electron-donating group, which increases the electron density on the aromatic ring. While this makes the ring more susceptible to electrophilic aromatic substitution, this is unlikely to be a significant side reaction under standard N-acylation conditions. The primary influence of this group in this reaction is on the solubility and steric bulk of the starting amine.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Hydrolysis of Chloroacetyl Chloride Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Inadequate Neutralization of HCl Use at least one equivalent of a suitable base (e.g., triethylamine). A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.[3]
Poor Solubility of Starting Amine Select a solvent that effectively dissolves N-methyl-(2-methoxyphenyl)methanamine. A small-scale solubility test prior to the main reaction is recommended.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. Use a slight excess of the amine or chloroacetyl chloride depending on which is more easily removed during purification.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Cause Suggested Solution
Unreacted Starting Amine Ensure the reaction goes to completion by monitoring with TLC. If the amine is the limiting reagent, consider adding a slight excess of chloroacetyl chloride. Wash the organic layer with dilute acid (e.g., 1 M HCl) during workup to remove unreacted amine.
Presence of Chloroacetic Acid This indicates hydrolysis of the chloroacetyl chloride. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities.
Formation of Unknown Byproducts Lower the reaction temperature to minimize side reactions. Add the chloroacetyl chloride dropwise to control the reaction rate.

Problem 3: Difficulty in Product Isolation

Possible Cause Suggested Solution
Product is an Oil If the product does not crystallize, purification by column chromatography may be necessary.
Emulsion during Aqueous Workup Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product has some Water Solubility If the product has some polarity, it may partition into the aqueous layer. Saturate the aqueous layer with NaCl to "salt out" the product into the organic layer.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Solvent Screening

This protocol allows for the rapid assessment of suitable solvents for the reaction.

  • Preparation: In separate, small, dry vials, dissolve a small amount (e.g., 10-20 mg) of N-methyl-(2-methoxyphenyl)methanamine in 0.5 mL of each candidate solvent.

  • Observation: Observe the solubility at room temperature and with gentle warming.

  • Reaction Test: To the vials with good solubility, add 1.1 equivalents of triethylamine followed by 1.05 equivalents of chloroacetyl chloride.

  • Monitoring: Stir at room temperature and monitor the reaction progress by TLC.

  • Analysis: Compare the reaction time and the purity of the product spot on the TLC plate to select the optimal solvent.

Table 1: Properties of Common Aprotic Solvents for Acylation Reactions
SolventBoiling Point (°C)Dielectric Constant (ε)PolarityNotes
Dichloromethane (DCM)39.69.1Polar AproticGood solvent for many organic compounds, volatile and easy to remove.[4][5]
Tetrahydrofuran (THF)667.6Polar AproticCan be a good solvent, but must be anhydrous as it is miscible with water.[4][5]
Acetonitrile (MeCN)81.637.5Polar AproticHigher polarity may accelerate the reaction.[4]
Toluene1112.4NonpolarLess polar, may result in slower reaction rates but can aid in product precipitation.[6]
Ethyl Acetate (EtOAc)77.16.0Polar AproticGood general-purpose solvent, often used for extractions.[5]
Protocol 2: Optimized Synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

This protocol is a starting point based on procedures for similar molecules and should be optimized based on the results of solvent screening.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve N-methyl-(2-methoxyphenyl)methanamine (1.0 eq.) in anhydrous dichloromethane (or another suitable solvent determined from screening) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

V. Visualizing the Workflow and Logic

Diagram 1: Reaction Workflow

Reaction_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Prep Dissolve Amine in Anhydrous Solvent Base Add Base (e.g., TEA) at 0 °C Prep->Base Acyl Add Chloroacetyl Chloride Dropwise at 0 °C Base->Acyl Stir Stir at Room Temperature (Monitor by TLC) Acyl->Stir Quench Quench with Water Stir->Quench Wash Wash with Acid, Base, and Brine Quench->Wash Purify Dry, Concentrate, and Purify Wash->Purify Troubleshooting_Low_Yield Start Low Yield Observed CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckBase Was sufficient base added? CheckMoisture->CheckBase Yes Sol_Moisture Use oven-dried glassware. Use anhydrous solvent. Run under inert gas. CheckMoisture->Sol_Moisture No CheckSolubility Is the starting amine fully dissolved? CheckBase->CheckSolubility Yes Sol_Base Use at least 1.1 eq. of base (e.g., TEA, DIPEA). CheckBase->Sol_Base No Sol_Solubility Perform solvent screening. Choose a better solvent. CheckSolubility->Sol_Solubility No

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

  • BenchChem. (2025). Troubleshooting acylation reactions for urea derivatives.

  • Patsnap Eureka. (2026, February 28). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency.

  • BenchChem. (2025). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.

  • Hunt, A. J., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of amides from 1-Phenylcyclopentane-1-carbonyl chloride.

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...[Link]

  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

  • Oregon State University. (n.d.). Physical properties of some common organic solvents.

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.[Link]

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

Sources

Troubleshooting

Reducing side reactions when synthesizing 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance your synthetic success.

Understanding the Core Synthesis

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is typically achieved via the acylation of the secondary amine, N-methyl-1-(2-methoxyphenyl)methanamine, with chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[1] A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]

G amine N-methyl-1-(2-methoxyphenyl)methanamine product Target Product: 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide amine->product Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->product hcl HCl product->hcl base_salt Base•HCl Salt hcl->base_salt Neutralization base Base (e.g., NaOH, Et3N) base->base_salt G acyl_chloride Chloroacetyl Chloride chloroacetic_acid Chloroacetic Acid acyl_chloride->chloroacetic_acid Hydrolysis water Water (H₂O) water->chloroacetic_acid hcl HCl chloroacetic_acid->hcl +

Caption: Hydrolysis of chloroacetyl chloride side reaction.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Reagent & Solvent Purity: Ensure all glassware is oven-dried. Use anhydrous solvents if performing the reaction in a single organic phase with a non-aqueous base like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [4]2. Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture, preferably using a syringe pump for a slow, consistent rate. This prevents a localized excess of the acyl chloride that can react with any available water.

  • Temperature Management: Perform the addition at a low temperature (0 to 5 °C) using an ice bath. This slows down the rate of both the desired reaction and the hydrolysis side reaction, but it disproportionately disfavors the highly exothermic hydrolysis. [5]4. Biphasic System Optimization: If using an aqueous base (like NaOH or K₂CO₃), ensure vigorous stirring to maximize the interfacial area. This promotes the reaction of the amine (in the organic phase) with the acyl chloride before it has time to hydrolyze at the interface.

Q2: The reaction starts but then stalls, leaving a large amount of unreacted starting amine. Why?

A2: Your starting amine is likely being deactivated by protonation.

The acylation reaction produces one equivalent of HCl for every equivalent of product formed. [2]Amines are basic. If the added base is insufficient or not effective enough, the generated HCl will protonate the nitrogen of your starting secondary amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction. [3] Solution: Selecting and Using an Appropriate Base

The choice of base is critical. It must be strong enough to neutralize the HCl but should not introduce other complications.

Base pKa of Conjugate Acid Typical Conditions Advantages Disadvantages
Sodium Hydroxide (NaOH) ~15.7Biphasic (e.g., DCM/Water)Inexpensive, strong, traps HCl salt in aqueous phase. [1]Promotes hydrolysis of acyl chloride. [6]
Triethylamine (Et₃N) ~10.7Anhydrous Organic Solvent (e.g., THF, DCM)Soluble in organic solvents, minimizes hydrolysis.Can be nucleophilic; resulting salt may be difficult to remove.
Pyridine ~5.2Anhydrous Organic Solvent (e.g., DCM)Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. [3]Can be difficult to remove; lower basicity.
DBU ~13.5Anhydrous Organic Solvent (e.g., THF)Very strong, non-nucleophilic, sterically hindered base. [4]More expensive.

Recommended Protocol:

  • Use at least 2.0 equivalents of the starting amine: one to react and one to act as the base. This is a simple approach but is not atom-economical.

  • Preferred Method: Use 1.05-1.1 equivalents of the starting amine and 1.2-1.5 equivalents of an external base like triethylamine in an anhydrous solvent like THF or DCM at 0 °C.

Q3: I've isolated my product, but my NMR shows a complex mixture with an impurity that has similar structural features. What could it be?

A3: You are likely observing a quaternary ammonium salt formed from a subsequent side reaction.

This is a more subtle but significant side reaction. Your product, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, is a tertiary amine. However, it also contains a reactive electrophilic site: the carbon atom bonded to the chlorine. The nucleophilic starting material (N-methyl-1-(2-methoxyphenyl)methanamine) can attack this site in an Sₙ2 reaction, leading to the formation of a dimeric quaternary ammonium salt. This is a form of the Menshutkin reaction. [7]

G product Product Molecule (Tertiary Amine + Electrophile) quat_salt Quaternary Ammonium Salt (Dimeric Impurity) product->quat_salt Intermolecular Sₙ2 Attack amine Starting Amine (Nucleophile) amine->quat_salt

Caption: Quaternization side reaction pathway.

Mitigation Strategies:

  • Stoichiometry is Key: Avoid using a large excess of the starting amine. While a slight excess (e.g., 1.05 eq) is often used to ensure full consumption of the acyl chloride, a large excess will drive this side reaction.

  • Controlled Addition & Low Concentration: The slow, dropwise addition of chloroacetyl chloride is crucial here as well. This maintains a low concentration of the starting amine when the product begins to form, minimizing the probability of them reacting with each other. This principle is known as providing "high dilution" conditions for one reactant relative to the other.

  • Temperature Control: Keep the reaction temperature low (0 °C or below). Higher temperatures will accelerate this unwanted Sₙ2 reaction. [8]4. Order of Addition: Add the chloroacetyl chloride to the solution of the amine and base. Do not add the amine to a solution of the acyl chloride.

Q4: How should I structure my experiment and workup for the best results?

A4: A well-planned workflow is essential for minimizing side reactions and simplifying purification.

Here is a recommended experimental workflow based on the principles discussed above.

G start Start setup Setup 1. Oven-dry all glassware. 2. Add N-methyl-1-(2-methoxyphenyl)methanamine (1.05 eq) and Triethylamine (1.2 eq) to anhydrous DCM under N₂. start->setup cool Cooling Cool reaction vessel to 0 °C in an ice bath. setup->cool addition Slow Addition Add Chloroacetyl Chloride (1.0 eq) in anhydrous DCM dropwise over 1-2 hours via syringe pump. cool->addition react Reaction 1. Stir at 0 °C for 1 hour. 2. Allow to warm to room temperature and stir for 4-6 hours. 3. Monitor by TLC for disappearance of starting amine. addition->react workup Aqueous Workup 1. Quench with water. 2. Wash with 1M HCl (removes excess amine/base). 3. Wash with sat. NaHCO₃ (removes acidic byproducts). 4. Wash with brine. react->workup dry Drying & Concentration 1. Dry organic layer over Na₂SO₄ or MgSO₄. 2. Filter and concentrate under reduced pressure. workup->dry purify Purification Purify crude product via flash column chromatography (e.g., Hexane:Ethyl Acetate gradient). dry->purify end Pure Product purify->end

Caption: Recommended experimental workflow.

Purification Insights:

  • Acidic Wash: The 1M HCl wash is crucial for removing any unreacted starting amine and the triethylamine base by converting them into their water-soluble hydrochloride salts.

  • Basic Wash: The saturated sodium bicarbonate (NaHCO₃) wash removes the acidic byproduct, chloroacetic acid, by converting it to its water-soluble sodium salt.

  • Chromatography: The primary impurity to be removed by column chromatography will be the quaternary ammonium salt, which is typically much more polar than the desired product and will have a low Rf value on the TLC plate.

By carefully considering the reaction mechanism and potential pitfalls, and by implementing these troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Valera, F. P., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, DOI:10.1039/D1RE00141H.
  • PubChem. (2002). Chloroacetyl chloride.
  • CymitQuimica. (n.d.). CAS 79-04-9: Chloroacetyl chloride.
  • Frontiers. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • RIVM. (2023). 20230928- chloroacetyl chloride.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
  • Guidechem. (2021). How to prepare and apply 2-Chloro-N-methylacetamide?
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of...
  • Wikipedia. (n.d.). Menshutkin reaction.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of diethylamine.

Sources

Optimization

Technical Support Knowledge Base: Overcoming Solubility Challenges with 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the technical support center for researchers utilizing 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the primary experimental hurdle for this compound class: low aqueous solubility in cell culture systems. Our goal is to empower you with the knowledge to ensure accurate, reproducible, and artifact-free experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial queries and explains the scientific principles behind the solubility challenges.

Q1: I dissolved my 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in DMSO, but it immediately precipitated when I added it to my cell culture medium. What's happening?

A1: This is a classic case of solvent shifting, often referred to as "crashing out".[1] Your compound is soluble in a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in the aqueous environment of your cell culture medium.[2] When you introduce the concentrated DMSO stock into the medium, the solvent polarity changes drastically and rapidly. The aqueous medium cannot maintain the compound in solution, causing it to precipitate out as a fine solid.[1][3] This is a critical issue, as the precipitated compound is not bioavailable to the cells, leading to inaccurate dose-response data and potential physical interference with your assay.[4][5]

Q2: What physicochemical properties of this chloroacetamide derivative cause its low water solubility?

A2: While specific experimental solubility data for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is not widely published, we can infer its properties from its structure and related chloroacetamide compounds. The parent compound, 2-chloroacetamide, is readily soluble in water.[6][7] However, the addition of the N-(2-methoxyphenyl)methyl and N-methyl groups significantly increases the molecule's size and lipophilicity (hydrophobicity). These bulky, nonpolar groups reduce the molecule's ability to form favorable hydrogen bonds with water, leading to poor aqueous solubility.[8] Computational tools predict an XLogP value (a measure of lipophilicity) for similar structures in the range of 1.3 to 2.5, indicating a hydrophobic character that favors dissolution in organic solvents over water.[9]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is a critical parameter that must be determined for your specific cell line. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% , and ideally at or below 0.1% , to minimize solvent-induced artifacts.[10] Concentrations above 1% can have significant cytotoxic effects and inhibit cell growth, while even lower concentrations (0.25-0.5%) can induce unexpected stimulatory or inhibitory effects on cellular processes like cytokine or ROS production.[11] It is imperative to run a vehicle control experiment where cells are treated with the same final concentration of DMSO (or other solvents) used in your experimental conditions to differentiate solvent effects from compound-specific effects.[12]

Part 2: Troubleshooting Workflows & Solubilization Protocols

When facing solubility issues, a systematic approach is key. The following decision tree and protocols provide a clear path from initial attempts to more advanced solubilization strategies.

Decision-Making Workflow for Solubilization

This workflow guides the user through the process of selecting the appropriate protocol.

G start Start: Compound Precipitation Observed protocol1 Protocol 1: Optimized DMSO-Based Solubilization start->protocol1 check1 Precipitation Resolved? protocol1->check1 protocol2 Protocol 2: Cyclodextrin Inclusion Complexation check1->protocol2 No end_success Proceed with Experiment (Include proper vehicle controls) check1->end_success  Yes check2 Precipitation Resolved? protocol2->check2 check2->end_success  Yes end_fail Consider Advanced Strategies: - Alternative Solvents (Ethanol) - Co-solvency Systems - Nanosuspensions check2->end_fail No

Caption: Decision workflow for troubleshooting compound solubility.

Protocol 1: Optimized DMSO-Based Solubilization (First-Line Approach)

This protocol focuses on optimizing the use of DMSO to prevent precipitation upon dilution into aqueous media.

Objective: To prepare a working solution of the compound by minimizing the impact of solvent shifting.

Materials:

  • 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide powder

  • 100% Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath set to 37°C

  • Sterile, pre-warmed cell culture medium (serum-free or complete, as required)

Methodology:

  • Prepare a High-Concentration Primary Stock:

    • Accurately weigh the compound powder and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 20-100 mM).

    • Rationale: A higher stock concentration allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low.[1]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution, but verify compound stability at this temperature.[1]

    • Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Prepare Intermediate Dilutions (for Dose-Response):

    • Perform all serial dilutions of your compound in 100% DMSO.[12]

    • Rationale: Diluting in DMSO maintains a consistent solvent environment, preventing premature precipitation before the final dilution into the medium.

  • Perform the Final Dilution (The Critical Step):

    • Pre-warm your cell culture medium to 37°C.[1]

    • Aliquot the required volume of pre-warmed medium into your final culture vessel (e.g., well plate).

    • Add the small volume from your DMSO stock (intermediate or primary) directly to the medium while vortexing or swirling the plate/tube vigorously. The dilution factor should be at least 1:1000 to keep final DMSO at 0.1%.

    • Rationale: Rapid, energetic mixing helps to disperse the compound molecules quickly, reducing the chance of localized high concentrations that can initiate precipitation.[3] Pre-warmed media can slightly improve solubility.[1]

  • Visual Inspection:

    • Immediately inspect the solution for any signs of precipitation (cloudiness, visible particles). If the solution remains clear, you can proceed with treating your cells.

Protocol 2: Cyclodextrin-Mediated Solubilization (Advanced Approach)

This protocol is for highly insoluble compounds where optimized DMSO methods fail. It uses cyclodextrins to form an inclusion complex, enhancing the apparent water solubility of the compound.

Objective: To increase the aqueous solubility of the compound by encapsulating it within a cyclodextrin molecule.

Background: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble "host-guest" complex.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high aqueous solubility and low toxicity.[13][16]

Materials:

  • 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare the Cyclodextrin Solution:

    • In a sterile container, dissolve HP-β-CD in sterile water or PBS to a desired concentration (e.g., 10-40% w/v). Stir until fully dissolved.

    • Rationale: This creates the aqueous "host" solution for the drug.

  • Form the Inclusion Complex:

    • Slowly add the powdered compound to the stirring HP-β-CD solution. A molar ratio of 1:1 (drug:CD) is a good starting point, but this may require optimization.

    • Alternatively, first dissolve the compound in a minimal volume of a co-solvent like ethanol or DMSO, then add this solution dropwise to the stirring CD solution.[3]

    • Rationale: This step facilitates the entry of the hydrophobic drug molecule into the hydrophobic cavity of the cyclodextrin.

  • Equilibrate the Mixture:

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours.[3]

    • Rationale: This extended time allows the complexation reaction to reach equilibrium, maximizing the amount of solubilized drug.

  • Clarify and Sterilize:

    • After equilibration, visually inspect the solution. If any undissolved compound remains, centrifuge the solution to pellet the excess solid.

    • Carefully collect the supernatant and sterile-filter it using a 0.22 µm syringe filter to remove any remaining precipitate or potential microbial contamination.

  • Determine Concentration and Use:

    • The concentration of the solubilized compound in your final filtered solution must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

    • This stock solution can now be diluted directly in cell culture medium for your experiments. Remember to prepare a vehicle control using the same final concentration of the HP-β-CD solution without the drug.

Part 3: Data Summary & Best Practices
Table 1: Comparison of Common Solubilization Strategies
StrategyPrimary MechanismTypical Final ConcentrationProsCons
DMSO Co-solvency< 0.5% (ideally ≤ 0.1%)[10]Simple, fast, effective for many compounds.[17]Can be toxic to cells at higher concentrations; risk of precipitation.[11]
Ethanol Co-solvency< 1%Alternative to DMSO.[1]Can have metabolic effects on cells; often more volatile.[11]
Cyclodextrins (HP-β-CD) Inclusion Complexation[18]Varies (e.g., 1-5%)Significantly increases aqueous solubility; low cytotoxicity.[13][19]Requires complex preparation and analytical quantification; can potentially interact with cell membranes.[16]
pH Adjustment IonizationpH dependentEffective for ionizable compounds.[20][21]Not applicable to neutral compounds; can alter physiological pH of media.
Key Experimental Controls
  • Vehicle Control: Absolutely essential. Treat a set of cells with the highest concentration of the solvent vehicle (e.g., 0.1% DMSO or 2% HP-β-CD solution) used in your experiment. This establishes the baseline effect of the solvent alone.

  • Solubility Limit Control: Before conducting a full bioassay, determine the practical solubility limit of your compound in the final culture medium. Add serial dilutions of your stock to the medium and visually or spectrophotometrically identify the concentration at which precipitation occurs.[5] Any data generated at or above this concentration in your bioassay should be considered unreliable.[5]

By employing these systematic troubleshooting guides, detailed protocols, and rigorous controls, researchers can confidently overcome the solubility challenges posed by 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, ensuring the integrity and reliability of their cell-based assay data.

References
  • Tollback, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 36(1), 133-137. Available at: [Link]

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Ma, N., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 28(2), 798. Available at: [Link]

  • Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? Available at: [Link]

  • Shulman, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]

  • Di Donato, M., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics, 15(11), 2537. Available at: [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 617. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Davis, J. M., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Drug Discovery & Development, 9(3), 330-337. Available at: [Link]

  • Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Popović-Bjelić, A., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(16), 3615. Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available at: [Link]

  • Eurofins. (2024). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Available at: [Link]

  • Trotta, F., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 14, 5013-5024. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • PubChemLite. 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. Available at: [Link]

  • NextSDS. 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide — Chemical Substance Information. Available at: [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide — Chemical Substance Information. Available at: [Link]

  • Hladik, M. L., et al. (2005). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Journal of Agricultural and Food Chemistry, 53(7), 2646-2652. Available at: [Link]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(12), 1151-1157. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide . As an alpha-chloroacetamide, this molecule is highly susceptible to nucleophilic degradation under basic conditions. This document provides mechanistic insights, troubleshooting strategies, and self-validating experimental protocols to prevent hydrolysis during synthesis, formulation, and analysis.

FAQ 1: Why does 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide degrade so rapidly in basic buffers?

Mechanistic Insight & Causality: The degradation of tertiary alpha-chloroacetamides under basic conditions is rarely due to amide bond cleavage. Because the nitrogen in this compound is fully substituted (N-methyl, N-benzyl), it lacks a proton that could participate in base-catalyzed tautomerization, making the amide bond sterically hindered and highly stable.

Instead, degradation proceeds primarily through an intermolecular bimolecular nucleophilic substitution (S_N2) reaction [1]. The hydroxide ion (OH⁻) attacks the electrophilic alpha-carbon, displacing the chloride leaving group to form an alpha-hydroxyacetamide derivative. The lability of this molecule lies almost entirely at the alpha-chloro group.

G A 2-chloro-N-[(2-methoxyphenyl)methyl] -N-methylacetamide C Major: SN2 Attack at Alpha-Carbon A->C D Minor: Nucleophilic Attack at Carbonyl A->D B Hydroxide Ion (OH-) Basic Conditions B->C B->D E Alpha-hydroxyacetamide Derivative C->E Fast S_N2 F Amide Cleavage Products D->F Slow Cleavage

Base-catalyzed degradation pathways of alpha-chloroacetamides.

FAQ 2: How can I quantitatively minimize this hydrolysis during formulation or synthetic workups?

Troubleshooting & Optimization: Hydrolysis is a function of hydroxide concentration, temperature, and solvent dielectric properties. To prevent degradation, you must control these variables simultaneously.

  • Temperature Control: S_N2 reactions are highly temperature-dependent. Lowering the processing temperature from 25°C to 4°C significantly reduces the kinetic energy available to reach the S_N2 transition state, decreasing the hydrolysis rate by up to an order of magnitude [2].

  • pH Buffering: If basic conditions are strictly required (e.g., for a coupling reaction or removing acidic impurities), use the weakest base possible (such as NaHCO₃ instead of NaOH) to minimize the absolute concentration of OH⁻ ions.

  • Solvent Environment: In purely aqueous basic solutions, OH⁻ is a potent nucleophile. Utilizing a biphasic system (e.g., Dichloromethane/Water) partitions the lipophilic chloroacetamide into the organic layer, physically shielding the reactive alpha-carbon from aqueous hydroxide ions.

Table 1: Effect of Environmental Conditions on Hydrolysis Rate

Environmental ConditionpHTemp (°C)Relative Hydrolysis RateEstimated Half-Life (t½)Primary Degradant
Strong Base (Aqueous)12.025Very High< 2 hoursAlpha-hydroxyacetamide
Mild Base (Aqueous)8.525Moderate~ 48 hoursAlpha-hydroxyacetamide
Mild Base (Aqueous)8.54Low> 14 daysAlpha-hydroxyacetamide
Biphasic (DCM / Aq. NaHCO₃)8.54Very Low> 30 daysNone detected
FAQ 3: What is the recommended experimental protocol for processing this compound when basic conditions are unavoidable?

Methodology: When performing liquid-liquid extractions or formulations requiring a basic pH, use the following cold, biphasic extraction protocol. This creates a self-validating physical barrier between the compound and the nucleophile.

Workflow Step1 1. Solvent Selection Use biphasic organic/aqueous system Step2 2. pH Buffering Maintain pH < 8.5 with mild bases (NaHCO3) Step1->Step2 Step3 3. Temperature Control Strictly maintain 0°C to 4°C Step2->Step3 Step4 4. Rapid Quenching Wash with brine, dry, and concentrate Step3->Step4

Optimized workflow for processing chloroacetamides under basic conditions.

Step-by-Step Protocol: Cold Biphasic Extraction

  • Organic Solubilization: Dissolve 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 10–50 mg/mL. Pre-chill the solution to 0–4°C in an ice bath.

  • Buffer Preparation: Prepare a mild basic aqueous solution (e.g., 5% w/v NaHCO₃, pH ~8.3). Pre-chill this buffer to 0–4°C. Critical: Do not use strong bases like NaOH or KOH.

  • Biphasic Mixing: Add the chilled basic buffer to the organic solution. Stir vigorously for no more than 5 minutes. The biphasic nature ensures the compound remains in the organic layer, minimizing S_N2 collisions with aqueous OH⁻.

  • Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Rapidly separate and collect the organic layer.

  • Quenching: Wash the organic layer immediately with cold brine (saturated NaCl) to remove residual alkalinity and quench the basic environment.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature strictly not exceeding 30°C.

FAQ 4: How do I analytically verify that the alpha-chloro group has not been hydrolyzed?

Analytical Verification: Relying solely on UV-Vis chromatography is insufficient because the parent compound and the alpha-hydroxy degradant share the identical chromophore (the 2-methoxyphenyl ring). To ensure a self-validating analytical system, you must use LC-MS/MS to track the specific mass shift and isotopic signature of the chlorine atom [3].

Step-by-Step Protocol: LC-MS/MS Stability Verification

  • Sample Preparation: Dilute the processed compound to 1 µg/mL in LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Causality note: The acidic modifier immediately neutralizes any residual base, freezing the degradation profile and stabilizing the compound for accurate analysis.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Interpretation (The Self-Validating Check):

    • Parent Compound: Look for the [M+H]⁺ peak. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) will produce a distinct M and M+2 mass spectral pattern in a strict 3:1 ratio.

    • Degradant: Monitor for the alpha-hydroxyacetamide degradant. The monoisotopic mass will shift by -18 Da (substitution of the ³⁵Cl atom [~35 Da] with an OH group [~17 Da]). Most importantly, the characteristic 3:1 isotopic chlorine signature will completely disappear, confirming the loss of the halogen.

References
  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL: [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

Topic: Troubleshooting HPLC Peak Tailing for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide For immediate assistance, please select a question from our guided troubleshooting guide below. This guide is designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Tailing for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

For immediate assistance, please select a question from our guided troubleshooting guide below. This guide is designed to walk you, a valued research professional, through a logical sequence of problem-solving steps, from the most common and simple fixes to more complex systemic issues.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Problem

Q1: What is peak tailing and why is it a concern for my analysis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum back towards the baseline.[1] An ideal peak should be a symmetrical, Gaussian shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results.[3]

  • Expert Explanation: The structure of your analyte, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, contains a tertiary amine within its acetamide group. This functional group can be protonated, giving the molecule a basic character. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[1][4] This is most often due to undesirable secondary interactions with the stationary phase.[5]

Q2: What is the primary chemical interaction that causes my basic analyte to tail?

A: The most common cause of peak tailing for basic compounds is a secondary ionic interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[6][7]

  • Expert Explanation: In a typical reversed-phase separation, retention is based on hydrophobic interactions.[4] However, the silica backbone of the column packing material has these silanol groups. Above a pH of approximately 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻).[4][8] Your protonated, positively charged basic analyte is then attracted to these sites via a strong ion-exchange mechanism. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic retention, causing some analyte molecules to be held back longer, resulting in a tailed peak.[1][7]

cluster_high_ph Scenario A: Mid-to-High pH (e.g., pH > 4) cluster_low_ph Scenario B: Low pH (e.g., pH < 3) Analyte_H Analyte-H⁺ Positively Charged Basic Analyte Silanol_O Si-O⁻ Ionized Silanol Group Analyte_H:f0->Silanol_O:f0 Strong Ionic Interaction (Secondary Retention) Tailing Result: Peak Tailing Analyte_H_low Analyte-H⁺ Positively Charged Basic Analyte Silanol_H Si-OH Protonated (Neutral) Silanol Analyte_H_low:f0->Silanol_H:f0 No Ionic Interaction Symmetrical Result: Symmetrical Peak

Caption: Mechanism of silanol interaction and its mitigation by pH control.

Section 2: Systematic Troubleshooting Guide

This guide follows a logical workflow to diagnose and resolve peak tailing. Start with Step 1 and proceed sequentially.

Troubleshooting_Workflow cluster_mobile_phase Step 1: Mobile Phase & Buffer Optimization cluster_column Step 2: Column Health & Selection cluster_system Step 3: System & Method Parameters start Peak Tailing Observed q_ph Is Mobile Phase pH ≥ 2 units away from analyte pKa? start->q_ph a_ph_yes Good. Proceed to Buffer Check. q_ph->a_ph_yes Yes a_ph_no ACTION: Adjust pH. (See Q3) q_ph->a_ph_no No q_buffer Is buffer concentration adequate (10-50 mM)? a_ph_yes->q_buffer end Problem Resolved a_ph_no->end Re-analyze a_buffer_yes Good. Proceed to Step 2. q_buffer->a_buffer_yes Yes a_buffer_no ACTION: Increase buffer strength. (See Q4) q_buffer->a_buffer_no No q_column_type Are you using a modern, end-capped, Type B silica column? a_buffer_yes->q_column_type a_buffer_no->end Re-analyze a_column_type_yes Good. Check for contamination. q_column_type->a_column_type_yes Yes a_column_type_no ACTION: Switch to a suitable column. (See Q5) q_column_type->a_column_type_no No q_column_wash Has the column been washed recently? a_column_type_yes->q_column_wash a_column_type_no->end Re-analyze a_column_wash_yes Good. Proceed to Step 3. q_column_wash->a_column_wash_yes Yes a_column_wash_no ACTION: Perform column wash. (See Q6) q_column_wash->a_column_wash_no No q_overload Is sample concentration too high? a_column_wash_yes->q_overload a_column_wash_no->end Re-analyze a_overload_no Good. Check for dead volume. q_overload->a_overload_no No a_overload_yes ACTION: Dilute sample. (See Q7) q_overload->a_overload_yes Yes q_dead_volume Are all fittings and tubing correctly installed? a_overload_no->q_dead_volume a_overload_yes->end Re-analyze a_dead_volume_yes System OK. Consider Sample Prep. q_dead_volume->a_dead_volume_yes No a_dead_volume_no ACTION: Check connections. (See Q7) q_dead_volume->a_dead_volume_no Yes a_dead_volume_yes->end a_dead_volume_no->end Re-analyze

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase & Buffer Optimization

Q3: My peak is tailing. Is my mobile phase pH the problem?

A: Very likely. The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[9] For your basic analyte, operating at a low pH is the most effective way to eliminate tailing from silanol interactions.[4]

  • Expert Explanation: By lowering the mobile phase pH to 3.0 or below, you protonate the residual silanol groups on the silica surface, neutralizing their charge (Si-O⁻ → Si-OH).[1][10] This prevents the secondary ionic interaction with your protonated basic analyte, leading to a much more symmetrical peak.[6] A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully in one ionization state.[9][11]

Recommended ActionpH RangeRationaleCommon Additives (MS-Compatible)
Primary Approach pH 2.5 - 3.0 Suppresses silanol ionization, minimizing secondary interactions.[4][6]0.1% Formic Acid, Ammonium Formate[10][12]
Alternative Approach pH > 8 Suppresses analyte ionization (analyte becomes neutral). Requires a pH-stable column.[3][13]Ammonium Hydroxide, Ammonium Bicarbonate[12]

CAUTION: Standard silica columns are generally stable between pH 2 and 8. Operating outside this range can cause irreversible damage to the stationary phase (hydrolysis of bonded phase at low pH, dissolution of silica at high pH).[11][13] Always use a column specifically designed for low or high pH work if you operate at the extremes.

Q4: I've adjusted the pH, but still see some tailing. What buffer should I use and at what concentration?

A: Using a buffer is critical for maintaining a stable pH throughout the analysis.[14] Fluctuations in pH, especially near an analyte's pKa, can cause peak shape issues.[13]

  • Expert Explanation: A buffer resists changes in pH that can occur when the sample is introduced into the mobile phase.[12] For reversed-phase HPLC, a buffer concentration of 10-50 mM is generally recommended.[10][13] Insufficient buffer concentration can lead to distorted peaks and shifting retention times.[15][16] The buffer cation can also compete with the protonated analyte for interaction with ionized silanols, further improving peak shape.[17]

Buffer SystemOptimal pH RangeNotes
Formate Buffer 3.3 - 4.3Excellent for low pH methods and is volatile, making it ideal for LC-MS.[12]
Acetate Buffer 3.8 - 5.8Another common volatile buffer for LC-MS.[12]
Phosphate Buffer 2.2, 7.2, 12.4 (pKa)Excellent buffering capacity and can mask silanols, but is non-volatile and not suitable for LC-MS.[17][18]

Protocol: Preparation of a 10 mM Ammonium Formate Buffer (pH ~3.7)

  • Weigh out 0.63 g of ammonium formate into a 1 L volumetric flask.

  • Add ~900 mL of HPLC-grade water and dissolve completely.

  • Adjust the pH to the desired value (e.g., 3.7) using formic acid.

  • Bring the flask to the final volume with HPLC-grade water.

  • Filter the buffer through a 0.22 µm membrane filter before use.

Step 2: Column Health & Selection

Q5: Could my column be the source of the tailing? How do I choose the right one?

A: Absolutely. The choice of column is fundamental to preventing peak tailing, especially for basic compounds.[1] If you are using an older "Type A" silica column, it will have a high concentration of acidic silanols and trace metals, which significantly worsen tailing.[1]

  • Expert Explanation: Modern HPLC columns are designed to minimize these effects. When analyzing a basic compound like yours, you should select a column with the following features:

    • High-Purity, "Type B" Silica: These columns have significantly lower trace metal content and less acidic silanol groups.[1]

    • End-Capping: This is a chemical process that derivatizes most of the accessible residual silanols, making them much less interactive.[4] A "fully end-capped" column is highly recommended.

    • Hybrid Particles: Columns with hybrid silica/organic particles (like BEH or CSH technologies) offer excellent pH stability and reduced silanol activity, improving peak shape for bases.[1][19]

Q6: My column used to work well, but now my peak is tailing. How do I wash it?

A: Column performance degrades over time due to the accumulation of strongly retained sample components or contaminants from the mobile phase.[20] A proper washing protocol can often restore performance.

  • Expert Explanation: Contaminants can bind to the stationary phase, creating new active sites that can interact with your analyte and cause tailing.[20] A void at the column inlet or a blocked frit can also cause tailing for all peaks in the chromatogram.[4][16] If a void is suspected, reversing the column (if the manufacturer permits) and flushing may help.[4]

Protocol: General Reversed-Phase Column Washing Procedure This is a general guide. Always consult your column manufacturer's specific instructions.

  • Disconnect the column from the detector to avoid flushing contaminants into it.

  • Flush with Mobile Phase (No Buffer): Wash with 10-20 column volumes of your mobile phase composition, but without the buffer salts (e.g., 80:20 Water/Acetonitrile). This removes the buffer to prevent precipitation in the next step.[21]

  • Flush with 100% Organic Solvent: Wash with 10-20 column volumes of 100% Acetonitrile or Methanol. This removes strongly retained non-polar compounds.[22]

  • (Optional) Stronger Solvents: If tailing persists, you can use a stronger solvent series. A common aggressive wash involves flushing sequentially with 10-20 column volumes each of:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system and phase)

    • Isopropanol (to transition back from hexane)

    • Methanol

    • Water

  • Re-equilibrate: Flush the column with the initial mobile phase (including buffer) for at least 20-30 column volumes until the baseline is stable.[21]

Step 3: System & Method Parameters

Q7: I've optimized the mobile phase and the column is in good condition, but I still see tailing. What else could it be?

A: At this stage, you should investigate issues related to extra-column band broadening (dead volume) and sample overload.

  • Expert Explanation:

    • Extra-Column Volume (Dead Volume): Tailing can be introduced by excessive volume in the flow path outside of the column. This includes using tubing with an unnecessarily large internal diameter, poorly made connections (e.g., a gap between the tubing end and the bottom of the fitting port), or a failing injector seal.[2][3] This issue typically affects all peaks in the chromatogram.

    • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion.[5][23] While often associated with peak fronting, it can also cause tailing.[5] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[10]

    • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample into a 90% water mobile phase), it can cause peak distortion, including tailing or splitting.[15] Ideally, your sample should be dissolved in the mobile phase itself.[23]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • McCalley, D. V. (2004). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • ResearchGate. (2013). Effect of buffer nature and concentration on the chromatographic performance of basic compounds...[Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance...[Link]

  • SCION Instruments. HPLC Column Cleaning Guide. [Link]

  • Shiseido. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Labtech. Full Guide of How to Clean HPLC Column. [Link]

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • GL Sciences. Column Cleaning and Storage. [Link]

  • NextSDS. 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide. [Link]

  • PubChemLite. 2-chloro-n-[(2-methoxyphenyl)methyl]acetamide (C10H12ClNO2). [Link]

  • PubChemLite. 2-chloro-n-{[2-(methoxymethyl)phenyl]methyl}acetamide. [Link]

  • NextSDS. 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chloroacetamide Herbicides: Evaluating 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Against Established Alternatives

Introduction: The Chloroacetamide Class of Herbicides For decades, chloroacetamide herbicides have been a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chloroacetamide Class of Herbicides

For decades, chloroacetamide herbicides have been a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Their efficacy lies in a specific and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs are critical components of plant cell membranes and are precursors for essential compounds like cuticular waxes and suberin, which protect the plant from environmental stress. By disrupting VLCFA production, chloroacetamides effectively halt the growth of emerging weed seedlings.[1]

This guide provides a comprehensive comparison of a potentially novel chloroacetamide, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, with established and widely used herbicides in this class: Alachlor, Metazachlor, Butachlor, and Metolachlor. Due to the limited publicly available data on 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, this guide will leverage established structure-activity relationships within the chloroacetamide family to project its potential performance characteristics. We will delve into the mechanism of action, synthesis, and comparative performance based on available experimental data for the established compounds. Furthermore, we will present detailed experimental protocols for a rigorous head-to-head evaluation of these herbicides.

Mechanism of Action: Inhibition of VLCFA Elongase

The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme system located in the endoplasmic reticulum.[1][3] This multi-enzyme complex is responsible for the stepwise addition of two-carbon units to fatty acid chains, extending them beyond the typical 16 or 18 carbons. The key inhibitory action of chloroacetamides is believed to be the covalent binding to a critical cysteine residue within the active site of the condensing enzyme of the VLCFA elongase complex.[4] This irreversible binding blocks the initial condensation step of the elongation cycle, leading to a depletion of VLCFAs.[5][6]

The consequences of VLCFA depletion are severe for developing seedlings. It disrupts the formation of cellular membranes, leading to impaired cell division and differentiation.[7] Macroscopically, this manifests as stunted growth, malformed shoots, and the failure of susceptible weeds to emerge from the soil.[1]

Chloroacetamide_MoA cluster_ER Endoplasmic Reticulum VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFA Elongation Inhibited_Growth Inhibited Seedling Growth VLCFA_Elongase->Inhibited_Growth Disrupted Cell Division Acyl_CoA Acyl-CoA (e.g., C18:0-CoA) Acyl_CoA->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase Irreversible Inhibition Plant_Growth Normal Seedling Growth VLCFA->Plant_Growth Essential for Membrane & Wax Formation

Caption: Mechanism of action of chloroacetamide herbicides.

Comparative Analysis of Chloroacetamides

The efficacy, crop selectivity, and environmental fate of chloroacetamide herbicides are influenced by the nature of the N-substituents on the chloroacetamide core. These substituents affect the molecule's lipophilicity, steric fit in the enzyme's active site, and susceptibility to metabolic detoxification in plants.

Physicochemical and Toxicological Properties

The following table summarizes key properties of the comparator herbicides. The data for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is predicted based on its structure.

Property2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamideAlachlorMetazachlorButachlorMetolachlor
Chemical Structure 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamideN-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Molecular Formula C12H16ClNO2C14H20ClNO2C14H16ClN3OC17H26ClNO2C15H22ClNO2
Molecular Weight 229.71 g/mol 269.77 g/mol 277.75 g/mol 311.85 g/mol 283.80 g/mol
Oral LD50 (rat) Predicted: Moderately Toxic930 - 1350 mg/kg[8]2150 mg/kg[9]1740 mg/kg[10][11]1200 - 2780 mg/kg
Dermal LD50 (rabbit) Predicted: Low Toxicity13,300 mg/kg> 6800 mg/kg> 13,000 mg/kg[12]> 2000 mg/kg
Herbicidal Spectrum and Application
HerbicideTypical CropsWeeds ControlledTypical Application Rate
Alachlor Corn, Soybeans, SorghumAnnual grasses (e.g., foxtails, barnyardgrass) and some broadleaf weeds.[13]4.0 - 5.0 L/ha[13]
Metazachlor Canola, CabbageAnnual grasses and broadleaf weeds.[14]1.0 - 1.25 kg a.i./ha[14]
Butachlor RiceAnnual grasses (especially barnyardgrass) and some broadleaf weeds.[15][16]1.25 - 1.5 kg a.i./ha[16]
Metolachlor Corn, Soybeans, Cotton, PotatoesAnnual grasses and small-seeded broadleaf weeds, yellow nutsedge.[17][18]0.8 - 1.2 L/ha[19]
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (Hypothetical)(Hypothetical) Annual grasses and some broadleaf weeds.(Hypothetical) To be determined by efficacy trials.

Profile of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

As this compound is not extensively described in the literature, its properties are projected based on its chemical structure. The presence of the N-methyl group and the (2-methoxyphenyl)methyl substituent will be key determinants of its activity. The methoxy group on the phenyl ring may influence its electronic properties and potential for metabolic degradation.

Proposed Synthesis

A plausible synthetic route for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide involves a two-step process starting from 2-methoxybenzaldehyde.

Step 1: Reductive Amination to form N-methyl-1-(2-methoxyphenyl)methanamine

This step involves the formation of an imine between 2-methoxybenzaldehyde and methylamine, followed by in-situ reduction.

Synthesis_Step1 Reactant1 2-Methoxybenzaldehyde Intermediate Imine intermediate Reactant1->Intermediate + Reactant2 Methylamine (CH3NH2) Reactant2->Intermediate Product N-methyl-1-(2-methoxyphenyl)methanamine Intermediate->Product + Reagents Reducing Agent (e.g., NaBH4) Reagents->Product Synthesis_Step2 Reactant1 N-methyl-1-(2-methoxyphenyl)methanamine Product 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Reactant1->Product + Reactant2 Chloroacetyl Chloride Reactant2->Product Base Base (e.g., Triethylamine) Base->Product in solvent

Caption: Final N-acylation step.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide with other chloroacetamides, a series of standardized experiments are required.

Protocol 1: Whole-Plant Herbicidal Efficacy Bioassay

Objective: To determine the pre-emergence herbicidal activity of the test compounds on selected grass and broadleaf weed species.

Methodology:

  • Plant Material: Obtain seeds of representative weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed)).

  • Potting and Seeding: Fill pots with a standardized soil mix. Sow a predetermined number of seeds of each weed species per pot.

  • Herbicide Application: Prepare stock solutions of each herbicide. Apply the herbicides to the soil surface of the pots at a range of concentrations (e.g., 0.1x, 0.5x, 1x, 2x, and 4x the typical application rate of a standard herbicide like Metolachlor). Include an untreated control group.

  • Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the surviving plants.

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the untreated control. Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for each herbicide against each weed species.

Efficacy_Workflow Start Start: Seed Weed Species Potting Potting and Seeding Start->Potting Application Herbicide Application (Varying Concentrations) Potting->Application Incubation Incubation in Controlled Environment Application->Incubation Data_Collection Data Collection (Emergence, Biomass) Incubation->Data_Collection Analysis Data Analysis (Calculate GR50) Data_Collection->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: Workflow for herbicidal efficacy bioassay.

Protocol 2: In-Vitro VLCFA Elongase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on the VLCFA elongase enzyme.

Methodology:

  • Enzyme Preparation: Isolate microsomes containing the VLCFA elongase enzyme from a suitable plant source (e.g., etiolated leek seedlings).

  • Assay Mixture: Prepare an assay buffer containing the microsomal enzyme preparation, radiolabeled malonyl-CoA ([14C]malonyl-CoA), and a fatty acyl-CoA substrate (e.g., C18:0-CoA).

  • Inhibitor Addition: Add the test herbicides at a range of concentrations to the assay mixture. Include a control with no herbicide.

  • Incubation: Incubate the reaction mixtures at an optimal temperature for a set period.

  • Extraction and Separation: Stop the reaction and extract the fatty acids. Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabel incorporated into VLCFAs using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each herbicide concentration. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each compound.

Conclusion

The chloroacetamide class of herbicides remains a vital tool in weed management. While established compounds like Alachlor, Metazachlor, Butachlor, and Metolachlor have a long history of use, the exploration of new analogues such as 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is crucial for developing herbicides with improved efficacy, selectivity, and environmental profiles. Based on its structure, it is hypothesized that 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide will exhibit the characteristic VLCFA synthesis inhibition of the chloroacetamide class. The specific N-substituents will likely modulate its herbicidal activity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for a comprehensive and objective comparison, which is essential for determining the potential of this and other novel chloroacetamide herbicides in modern agriculture.

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides–new findings pave the way. Pest Management Science, 56(6), 497-508.
  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). Agriculture and Environment Research Unit (AERU).
  • Stoyanova, S., & Velikova, V. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Scientific Reports, 10(1), 999.
  • Schmalfuß, J., Matthes, B., & Böger, P. (1998). Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings.
  • FMC Corpor
  • Villa Crop Protection. (n.d.). Alachlor.
  • MDPI. (2024).
  • Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Santa Cruz Biotechnology. (n.d.).
  • Eckermann, C., Matthes, B., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. FEBS letters, 568(1-3), 143-146.
  • The Breakthrough Institute. (2023).
  • Organic Syntheses. (n.d.). N-Methylbenzimine.
  • Taylor & Francis Online. (2023). The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability.
  • U.S. Environmental Protection Agency. (2023). S-Metolachlor EC Herbicide Label.
  • Chem-Impex International. (2020).
  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
  • ECHEMI. (n.d.). Metazachlor SDS.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the new active metazachlor in the product Butisan Herbicide.
  • Gühnemann-Schäfer, K., & Kindl, H. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Planta, 218(1), 133-140.
  • LGC Standards. (n.d.).
  • ResearchGate. (n.d.). Alachlor chemical structure.
  • ResearchGate. (n.d.).
  • World Health Organization. (1992).
  • PubChem. (n.d.). Butachlor.
  • ResearchGate. (2016).
  • PubChem. (n.d.). Metazachlor.
  • MDPI. (2024).
  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide.
  • RedEagle Intern
  • Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: ALACHLOR.
  • Food and Agriculture Organization of the United Nations. (1999). FAO specifications and evaluations for plant protection products: Metazachlor.
  • MDPI. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • Villa Crop Protection. (n.d.). METOLACHLOR 915 EC.
  • Wikipedia. (n.d.). Butachlor.
  • U.S. Environmental Protection Agency. (n.d.). TIM Version 3.
  • Scribd. (n.d.). Inhibition of VLCFA-Synthase by Herbicides.
  • Agrimore. (n.d.). Butachlor.
  • ResearchGate. (1998).
  • BenchChem. (n.d.).

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Comparative

Validation of HPLC Analytical Methods for 2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: A Comparative Column Guide

Introduction & Chemical Profiling The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. Structurally, it features a hydrophobic alkyl backbone, a polar tertiary acetamide moiety, and an electron-rich 2-methoxybenzyl ring.

Accurate quantification and impurity profiling of this compound are critical for process chemistry and quality control. This guide provides an objective, data-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column chemistries, establishing a robust, stability-indicating method validated in accordance with ICH Q2(R2)[2] and USP <1225>[3] guidelines.

Method Development Rationale: The Causality of Column Selection

As an Application Scientist, developing a robust method requires deconstructing the analyte's molecular interactions rather than relying on trial and error.

Overcoming Rotameric Peak Broadening

Because the target molecule is a tertiary amide (N-methylacetamide derivative), it exhibits restricted rotation around the N-C(O) partial double bond. At ambient temperatures, this slow cis-trans isomerization often leads to severe peak broadening or even peak splitting—a phenomenon frequently misdiagnosed as column degradation. Causality: By elevating the column compartment temperature to 45°C, we accelerate the interconversion rate into a fast-exchange regime, coalescing the rotamers into a single, highly efficient, sharp peak.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While standard C18 (Octadecyl) columns are the default starting point for RP-HPLC, they rely exclusively on dispersive van der Waals forces. Closely related process impurities—such as des-chloro or des-methyl derivatives—have nearly identical hydrophobic profiles to the target analyte, leading to co-elution on C18 phases[4].

The Phenyl-Hexyl Advantage: To achieve baseline separation, we must exploit the analyte's electron-rich 2-methoxybenzyl group. A Phenyl-Hexyl stationary phase introduces orthogonal π−π stacking and dipole-dipole interactions[5]. The 6-carbon (hexyl) linker provides the spatial flexibility required for the stationary phase's phenyl ring to optimally align with the analyte's aromatic system, delivering superior shape selectivity and resolution[6].

Mobile Phase Optimization

A mobile phase of Acetonitrile and Water modified with 0.1% Formic Acid (pH ~2.7) was selected. The acidic modifier serves a dual purpose: it maintains the neutral state of the acetamide and fully protonates any residual silanols on the silica support, eliminating secondary cation-exchange interactions that cause peak tailing.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as a mandatory, self-validating gateway before sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 H2​O :Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide reference standard[1].

  • Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock.

  • Dilute to a working analytical concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C (Critical for rotamer coalescence).

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 20% B), 12.1-15 min (equilibration).

  • Detection: UV at 230 nm.

Step 4: System Suitability Test (SST) Gateway Inject the 100 µg/mL working standard six times. The system is only validated for the analytical run if it meets the following criteria:

  • Retention Time Precision: RSD ≤1.0%

  • Peak Area Precision: RSD ≤2.0%

  • Peak Symmetry (Tailing Factor, Tf​ ): ≤1.5

  • Column Efficiency (Plates, N ): ≥5000

Comparative Data & Validation Results

The experimental data below objectively demonstrates the superiority of the Phenyl-Hexyl chemistry for this specific acetamide derivative.

Table 1: Column Performance Comparison

Conditions: Spiked sample containing 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and a 5% des-chloro critical process impurity.

Chromatographic ParameterStandard C18 (Octadecyl)Standard C8 (Octyl)Phenyl-Hexyl (Optimized)
Retention Time (min) 6.84.27.5
Theoretical Plates ( N ) 8,5006,20014,400
Tailing Factor ( Tf​ ) 1.451.501.08
Resolution ( Rs​ ) *1.2 (Co-elution risk)0.9 (Fails baseline)3.4 (Baseline resolved)

*Resolution ( Rs​ ) calculated between the main peak and the critical des-chloro impurity.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Following the successful column selection, the method was fully validated according to ICH Q2(R2)[2] and USP <1225>[3] Category I & II requirements.

Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultStatus
Linearity ( R2 ) ≥0.999 (Range: 50% to 150%)0.9998Pass
Method Precision RSD ≤2.0% (n=6 preparations)0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.2%Pass
Specificity No interference at tR​ (Peak Purity)Purity Index > 0.999Pass
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Visualizing the Validation Lifecycle

The following diagram maps the logical progression of the analytical procedure lifecycle, ensuring that method development directly feeds into a compliant validation framework.

HPLC_Validation N1 Method Development (Column & Mobile Phase Selection) N2 System Suitability Testing (SST) (Tailing, Plates, Resolution) N1->N2 Optimize Parameters N3 ICH Q2(R2) Validation Execution N2->N3 Pass SST Criteria N4 Specificity & Range (Forced Degradation) N3->N4 N5 Accuracy & Precision (Repeatability / Intermediate) N3->N5 N6 LOD / LOQ & Linearity (Calibration Models) N3->N6 N7 Method Transfer & Lifecycle Management (USP <1225> / ICH Q14) N4->N7 N5->N7 N6->N7

Workflow for HPLC Method Validation based on ICH Q2(R2) and USP <1225> guidelines.

Conclusion

For the analysis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, relying on standard hydrophobic retention (C18) is insufficient for resolving structurally similar process impurities. By applying a Phenyl-Hexyl stationary phase , we successfully leveraged orthogonal π−π interactions to achieve a baseline resolution ( Rs​=3.4 ). Coupled with elevated column temperatures to suppress rotameric broadening, this method provides a highly reliable, self-validating system that strictly adheres to ICH Q2(R2) and USP <1225> compliance standards.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <1225> Validation of Compendial Procedures Source: BioSpectra / United States Pharmacopeia URL: [Link]

  • Title: Agilent Poroshell 120 Columns for HPLC and UHPLC Source: Agilent Technologies URL: [Link]

Sources

Validation

Efficacy Blueprint: A Comparative Analysis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide Analogues in Agrochemistry

In the dynamic landscape of agrochemical research, the quest for novel, effective, and selective active ingredients is perpetual. The chloroacetamide class of compounds has long been a cornerstone in the development of h...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of agrochemical research, the quest for novel, effective, and selective active ingredients is perpetual. The chloroacetamide class of compounds has long been a cornerstone in the development of herbicides, and more recently, their potential as fungicides and insecticides has garnered significant interest. This guide provides an in-depth comparative analysis of the efficacy of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and its structural analogues. By dissecting their synthesis, biological activities, and underlying mechanisms of action, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

Introduction: The Versatile Chloroacetamide Scaffold

2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide belongs to the broader family of N-substituted 2-chloroacetamides, a class of molecules characterized by a reactive chloroacetyl group. This functional group is key to their biological activity, often acting as an electrophile that can covalently bind to and inhibit essential enzymes in target organisms. The substituents on the nitrogen atom play a crucial role in determining the compound's spectrum of activity, potency, and selectivity.

The core structure, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, features a methoxy-substituted benzyl group, which significantly influences its physicochemical properties, such as lipophilicity and steric profile, thereby affecting its uptake, translocation, and interaction with the target site. This guide will explore how modifications to this core structure impact its efficacy as a herbicide, fungicide, and insecticide.

Synthetic Pathways: Building the Analogue Library

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and its analogues is typically achieved through a straightforward N-acylation reaction. The general synthetic route involves the reaction of a corresponding N-substituted benzylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis of 2-chloro-N-[(substituted-phenyl)methyl]-N-methylacetamide Analogues

  • Preparation of the N-methylbenzylamine intermediate:

    • To a solution of the appropriately substituted benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol.

    • Stir the mixture at room temperature for 2-4 hours.

    • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylbenzylamine intermediate.

  • N-acylation with Chloroacetyl Chloride:

    • Dissolve the N-methylbenzylamine intermediate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

    • Cool the mixture to 0°C.

    • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-N-[(substituted-phenyl)methyl]-N-methylacetamide analogue.

This versatile synthetic approach allows for the introduction of a wide range of substituents on the phenyl ring, enabling a systematic exploration of structure-activity relationships (SAR).

Caption: General synthetic workflow for 2-chloro-N-benzyl-N-methylacetamide analogues.

Herbicidal Efficacy: Targeting Very-Long-Chain Fatty Acid Elongases

The primary and most well-documented biological activity of chloroacetamides is their herbicidal effect, particularly on germinating grasses and small-seeded broadleaf weeds.[1][2]

Mechanism of Action: Inhibition of VLCFAE

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[2][3] VLCFAs are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin. The inhibition of VLCFA synthesis disrupts cell division and expansion, leading to stunted growth and eventual death of susceptible plants.[2]

The specific target of chloroacetamides is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex, with the condensing enzyme (VLCFA synthase) being the key site of inhibition.[4] It is believed that the chloroacetamide molecule covalently binds to a cysteine residue in the active site of the VLCFA synthase, leading to irreversible inhibition.[3]

VLCFA_Inhibition cluster_pathway VLCFA Elongation Pathway Acyl_CoA Acyl-CoA (C18) Ketoacyl_CoA β-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA VLCFA Synthase (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Elongated Acyl-CoA (C20) Enoyl_CoA->Elongated_Acyl_CoA Enoyl-CoA Reductase Chloroacetamide 2-chloro-N-benzyl-N- methylacetamide Analogue Chloroacetamide->Inhibition Inhibition->Ketoacyl_CoA Inhibition

Sources

Comparative

Benchmarking 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide against standard reference compounds

A Comparative Benchmarking Guide to 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide A Proposed Framework for Evaluating a Novel Chloroacetamide Derivative Against Standard Reference Compounds Executive Summary: Th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

A Proposed Framework for Evaluating a Novel Chloroacetamide Derivative Against Standard Reference Compounds

Executive Summary: The chloroacetamide scaffold is a cornerstone in the development of biologically active agents, demonstrating a wide spectrum of activities including herbicidal, antimicrobial, and anticancer properties.[1][2][3] This guide introduces 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide , a novel derivative with potential for multifaceted biological applications. Due to its novelty, a structured, multi-pronged approach is required to characterize its activity profile and benchmark its performance against established, industry-standard compounds. This document, intended for researchers in drug discovery and agrochemical development, outlines a comprehensive, three-tiered evaluation strategy encompassing herbicidal, anticonvulsant, and antimicrobial activities. We present detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind the selection of reference standards, providing a robust roadmap for the initial investigation of this promising compound.

Introduction: The Scientific Rationale

The Chloroacetamide Scaffold: A Versatile Pharmacophore

Chloroacetamide derivatives are recognized for their high reactivity, primarily attributed to the α-chloro substituted amide group.[2] This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic residues like cysteine or histidine in the active sites of key proteins and enzymes.[2] This mechanism underpins their diverse biological effects, which have been successfully harnessed in various fields:

  • Agriculture: As pre-emergent herbicides for the control of annual grasses and broadleaf weeds.[3]

  • Medicine: As scaffolds for anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5]

Profile of the Target Compound: 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

The subject of this guide is a structurally distinct chloroacetamide derivative. Its key features include:

  • Chloroacetamide Core: The reactive moiety responsible for potential biological activity.

  • N-methyl Group: This substitution can influence solubility, metabolic stability, and binding affinity compared to secondary amide analogues.

  • 2-methoxybenzyl Group: This aromatic substituent significantly impacts lipophilicity and steric profile, which are critical for target interaction and pharmacokinetic properties.

Given the absence of extensive public data on this specific molecule, this guide establishes a foundational research plan to systematically uncover its biological potential.

A Multi-Faceted Benchmarking Strategy

The structural ambiguity of a novel compound necessitates a broad-based screening approach. A single-application hypothesis may fail to identify its most potent activity. Therefore, we propose a parallel benchmarking strategy across three distinct, high-potential areas, each with its own set of validated reference compounds. This ensures a comprehensive and unbiased initial assessment.

Phase 1: Physicochemical and In Silico Characterization

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the compound's physicochemical properties is essential. This initial phase provides critical insights into its potential bioavailability, membrane permeability, and overall drug-likeness.[1][4]

Experimental Protocol: In Silico ADMET Prediction

The objective is to computationally model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the target compound.

Methodology:

  • Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide: COC1=CC=CC=C1CN(C)C(=O)CCl.

  • Platform Selection: Utilize a validated computational platform such as SwissADME or similar software.

  • Property Calculation: Compute key descriptors including, but not limited to:

    • Molecular Weight (MW)

    • Lipophilicity (LogP)

    • Water Solubility (LogS)

    • Hydrogen Bond Donors/Acceptors

    • Blood-Brain Barrier (BBB) Permeability

    • Gastrointestinal (GI) Absorption

    • Cytochrome P450 (CYP) inhibition potential.[6]

  • Rule-of-Five Analysis: Assess compliance with Lipinski's Rule of Five to predict oral bioavailability.

Predicted Physicochemical Properties and Data Presentation

The results from the in silico analysis should be compiled into a clear, comparative table.

PropertyPredicted Value for Target CompoundOptimal Range for Drug-Likeness
Molecular Weight ( g/mol )Value< 500
LogP (Octanol/Water)Value-0.7 to +5.0
Water Solubility (LogS)Value> -6
H-Bond DonorsValue< 5
H-Bond AcceptorsValue< 10
GI AbsorptionHigh/LowHigh
BBB PermeantYes/NoN/A (Depends on Target)
Workflow for Initial Compound Characterization

cluster_0 In Silico & Physicochemical Analysis Compound Target Compound (SMILES Input) SwissADME ADMET Prediction Platform (e.g., SwissADME) Compound->SwissADME 1. Input Structure Properties Calculate Properties (LogP, Solubility, MW, etc.) SwissADME->Properties 2. Compute Lipinski Lipinski's Rule of Five Analysis Properties->Lipinski 3. Analyze Data_Table Compile Data Table 2.2 Properties->Data_Table Lipinski->Data_Table Go_NoGo Decision: Proceed to In Vitro/In Vivo Testing? Lipinski->Go_NoGo 4. Assess Drug-Likeness cluster_1 In Vivo Anticonvulsant Benchmarking Dose Dose Escalation Study (i.p. injection in mice) MES Maximal Electroshock (MES) Seizure Model Dose->MES PTZ scPTZ Seizure Model Dose->PTZ Rotarod Rotarod Neurotoxicity Model Dose->Rotarod ED50_MES Calculate ED50 (MES) MES->ED50_MES ED50_PTZ Calculate ED50 (scPTZ) PTZ->ED50_PTZ TD50 Calculate TD50 Rotarod->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50_MES->PI TD50->PI

Caption: A pipeline for evaluating the anticonvulsant and neurotoxic effects.

Phase 2, Tier C: Benchmarking for Antimicrobial Activity

Rationale and Standard Selection

Numerous studies have demonstrated the potent antibacterial and antifungal properties of novel chloroacetamide derivatives. [3][4][5]This activity is often linked to the alkylation of essential microbial enzymes.

  • Standard Reference Compounds:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic (bacterial).

    • Fluconazole: A common azole antifungal agent (fungal/yeast).

    • α-Tocopherol: Often used as a standard for antioxidant activity, which can be a related property. [4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard in vitro method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Strain Selection: Use standard reference strains from the American Type Culture Collection (ATCC), such as:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Yeast)

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the target compound and reference drugs in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C (for bacteria) or 35°C (for yeast) for 18-24 hours.

  • Endpoint: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Comparative Antimicrobial Efficacy
CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Target Compound ValueValueValue
Ciprofloxacin~0.5-1~0.015-0.12N/A
FluconazoleN/AN/A~0.25-1

Proposed Mechanism of Action (MoA)

The unifying mechanistic hypothesis for chloroacetamides is covalent modification of biological targets through alkylation. [2]The α-chloro group is susceptible to nucleophilic attack by thiol groups (from cysteine) or imidazole groups (from histidine) on proteins.

cluster_2 Proposed Alkylation Mechanism Compound Target Compound (R-CO-CH2Cl) Transition Nucleophilic Attack Compound->Transition Protein Target Protein (with Cys-SH) Protein->Transition Covalent Covalently Modified Protein (R-CO-CH2-S-Cys) Transition->Covalent HCl released Loss Loss of Function Covalent->Loss

Caption: Proposed mechanism of action via nucleophilic attack and alkylation.

Summary and Future Directions

This guide outlines a systematic and robust framework for the initial characterization and benchmarking of the novel compound 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide. By employing a parallel, multi-tiered screening approach against established herbicidal, anticonvulsant, and antimicrobial standards, researchers can efficiently identify the most promising avenue for its development.

Positive results in any of these tiers should trigger more advanced, mechanism-focused studies, such as specific enzyme inhibition assays, transcriptomics, or further in vivo efficacy models. The data generated through this proposed plan will provide the critical foundation needed to justify further investment and guide the optimization of this new chemical entity.

References

  • NextSDS. 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Available from: [Link]

  • Peris-Pascual, A., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Available from: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. Available from: [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO. Available from: [Link]

  • de Lima, V. R., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Brazilian Journal of Microbiology. Available from: [Link]

  • Hassan, M. Z., et al. (2018). Current Research on Antiepileptic Compounds. PMC. Available from: [Link]

  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]

  • Weed Science Society of America. (2015). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. Available from: [Link]

  • Varelas, X., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available from: [Link]

  • Song, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available from: [Link]

  • Zapp, J., et al. (2017). Metabolic fate and detectability of the new psychoactive substances... PubMed. Available from: [Link]

Sources

Validation

Cross-Validation of Mass Spectrometry Data for 2-Chloro-N-(2-methoxybenzyl)-N-methylacetamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the pitfalls of single-platform bias in analytical chemistry. When characterizing complex halogenated amides like 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylace...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the pitfalls of single-platform bias in analytical chemistry. When characterizing complex halogenated amides like 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (CAS: 851175-19-4; Formula: C11H14ClNO2; MW: 227.69 g/mol ), relying solely on one mass spectrometry (MS) technique can introduce blind spots—such as matrix-induced ion suppression in electrospray ionization (ESI) or thermal degradation in gas chromatography (GC).

This guide objectively compares the performance of LC-ESI-QTOF-MS against GC-EI-MS for this specific compound, providing field-proven methodologies, mechanistic causality, and a self-validating framework.

The Cross-Validation Framework

Regulatory validation in mass spectrometry is achieved by providing documented evidence that an analytical method consistently performs its intended function across the entire analytical chain (2[2]). To eliminate platform-specific artifacts, we split the prepared sample and analyze it using two distinct ionization physics: soft ionization (ESI) and hard ionization (EI).

CV_Workflow Sample Sample Preparation (Spiked Matrix + SIL-IS) LC Platform A: LC-ESI-QTOF-MS (Soft Ionization) Sample->LC GC Platform B: GC-EI-MS (Hard Ionization) Sample->GC Data Data Processing & Peak Alignment LC->Data GC->Data Stat Statistical Cross-Validation (ICH M10 / Bland-Altman) Data->Stat

Cross-validation workflow comparing LC-ESI-QTOF-MS and GC-EI-MS platforms.

Causality of Platform Selection & Performance Comparison

Why compare LC-QTOF and GC-MS? The causality lies in their complementary physical mechanisms:

  • LC-ESI-QTOF-MS utilizes soft ionization. It transfers minimal internal energy to the molecule, preserving the intact protonated molecular ion [M+H]+ at m/z 228.0791. The high-resolution Time-of-Flight (TOF) analyzer provides sub-5 ppm mass accuracy, confirming the exact elemental composition.

  • GC-EI-MS utilizes 70 eV electron ionization. This high-energy bombardment shatters the molecule into a highly reproducible, library-searchable fragmentation fingerprint, which is critical for unambiguous structural elucidation of C11H14ClNO2 isomers (3[3]).

Quantitative Performance Summary
ParameterPlatform A: LC-ESI-QTOF-MSPlatform B: GC-EI-MS
Ionization Physics Soft (ESI+), minimal bond cleavageHard (70 eV EI), extensive bond cleavage
Primary Target Ion Intact [M+H]+ (m/z 228.0791)Molecular ion [M]∙+ (m/z 227.0713, low abundance)
Key Diagnostic Fragments m/z 192.1024, m/z 121.0653m/z 121, m/z 91, m/z 77
Mass Accuracy < 5 ppm (High Resolution)Nominal mass (Unit Resolution)
Matrix Effect Susceptibility High (Requires Matrix Factor evaluation)Low (Requires volatility/thermal stability check)
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL2.0 ng/mL / 5.0 ng/mL
Primary Utility Exact formula confirmation, PK quantificationStructural fingerprinting, orthogonal validation

Mechanistic Fragmentation & The Self-Validating Isotope System

A fundamental pillar of trustworthiness in this protocol is the self-validating isotopic signature . Because 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide contains a single chlorine atom, the natural isotopic abundance of 35Cl and 37Cl dictates a strict 3:1 ratio for the [M+H]+ and [M+2+H]+ ions.

If the ratio of m/z 228.0791 to m/z 230.0761 deviates by more than 5% during analysis, the system automatically flags the sample for isobaric interference or detector saturation. Furthermore, collision-induced dissociation (CID) yields predictable mechanistic cleavages, such as the loss of HCl and α -cleavage of the amide bond to form the highly stable 2-methoxybenzyl cation.

Fragmentation Parent [M+H]+ m/z 228.0791 (C11H15ClNO2+) Iso Isotope [M+2+H]+ m/z 230.0761 (37Cl signature) Parent->Iso 3:1 Ratio Validation Frag1 Loss of HCl m/z 192.1024 (C11H14NO2+) Parent->Frag1 -HCl Frag2 Amide Cleavage m/z 121.0653 (C8H9O+) Parent->Frag2 a-cleavage

Mechanistic fragmentation and self-validating isotopic signature of the target analyte.

Step-by-Step Experimental Methodologies

To ensure absolute reproducibility, the following protocols integrate built-in System Suitability Testing (SST) and Stable Isotope-Labeled Internal Standards (SIL-IS). The mean accuracy at each concentration level must be within ±15% deviation of the theoretical concentration (±20% at the LLOQ) as per the 4[4].

Phase 1: Self-Validating Sample Preparation
  • Spiking: Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Immediately spike with 10 µL of a 13C6​ -labeled analog of the target compound (SIL-IS) at 50 ng/mL. Causality: The SIL-IS co-elutes with the target, perfectly correcting for any downstream matrix-induced ion suppression or extraction losses.

  • Extraction: Add 400 µL of cold ethyl acetate. Vortex for 2 minutes to induce liquid-liquid extraction (LLE).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic supernatant to a clean vial, evaporate under gentle nitrogen flow, and reconstitute in 100 µL of 50:50 Water:Acetonitrile. Split the sample equally into two vials for LC and GC analysis.

Phase 2: Platform A - LC-ESI-QTOF-MS Protocol
  • System Suitability: Inject a blank matrix sample followed by an LLOQ standard. Proceed only if the blank shows <20% carryover of the LLOQ signal.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 10% B to 90% B over 8 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive ESI mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C. Maintain sub-5 ppm mass accuracy via continuous infusion of a reference lock-mass (e.g., Leucine Enkephalin, m/z 556.2771).

Phase 3: Platform B - GC-EI-MS Protocol
  • Derivatization Check: 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide is sufficiently volatile and thermally stable; no derivatization is required.

  • Chromatography: Inject 1 µL in splitless mode (Inlet temp: 250°C) onto an HP-5MS column (30 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50 to 350. Extract the m/z 121 and m/z 192 ions for quantitation and confirmation.

Phase 4: Statistical Cross-Validation

Export the quantitative data from both platforms. Utilize a Bland-Altman plot or Deming regression to assess bias. The cross-validation is deemed successful if the difference between the two methods is within ±20% for at least 67% of the incurred samples, proving that the analytical choice does not skew the biological reality.

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Comparative

A Comparative Toxicological Assessment of Chloroacetamide Herbicides: Benchmarking Against 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide

This guide provides a comparative analysis of the toxicity of several prominent chloroacetamide herbicides, namely alachlor, butachlor, metolachlor, and pretilachlor. Due to the limited publicly available toxicological d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the toxicity of several prominent chloroacetamide herbicides, namely alachlor, butachlor, metolachlor, and pretilachlor. Due to the limited publicly available toxicological data for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, this document leverages data from structurally related and widely studied compounds to infer potential toxicological profiles and highlight key structure-activity relationships. This information is intended for researchers, scientists, and professionals in drug development and toxicology.

Introduction

Chloroacetamide herbicides are a class of pre-emergent herbicides widely used in agriculture to control annual grasses and broadleaf weeds.[1][2] Their mode of action primarily involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts membrane stability and permeability in susceptible plants. While effective as herbicides, their potential for off-target toxicity is a subject of ongoing research and regulatory scrutiny. This guide synthesizes available toxicological data to provide a comparative framework for understanding the potential hazards associated with this class of compounds.

Comparative Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate adverse effects of a substance following a single or short-term exposure. The median lethal dose (LD50) is a standard measure, representing the dose required to be lethal to 50% of a tested population.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
Alachlor 930 - 1350 mg/kg[3][4]--
Butachlor 2620 - 3050 mg/kg[5]13,000 mg/kg[5]>5.3 mg/L[5]
Metolachlor >2000 mg/kg[6]>10,000 mg/kg[6]-
Pretilachlor ---

Data for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is not available. A lower LD50/LC50 value indicates higher acute toxicity.

Based on the available data, alachlor appears to be the most acutely toxic of the compared chloroacetamides via the oral route in rats.[3][4][7] Butachlor and metolachlor exhibit lower acute oral toxicity.[5][6]

Chronic Toxicity and Carcinogenicity

Long-term exposure to certain chloroacetamides has been associated with various toxic effects, including organ damage and carcinogenicity.

Alachlor: Chronic exposure studies in rats have shown alachlor to be toxic at doses of 14 mg/kg/day and higher, with observed effects including dose-related hepatotoxicity and ocular lesions.[4] The US EPA has classified alachlor as "likely" to be a human carcinogen at high doses.[7] It has been shown to cause benign and malignant tumors of the nasal turbinates, malignant stomach tumors, and benign thyroid tumors in rats.[4]

Butachlor: Chronic exposure in laboratory animals may lead to liver and kidney toxicity.[8] Some studies have indicated that butachlor is a suspected carcinogen, with evidence of inducing stomach tumors in rats.[9][10] However, it is suggested that these tumors may arise through non-genotoxic, threshold-sensitive mechanisms.[5]

Metolachlor: Long-term studies in rats showed decreased body weight gain and food consumption at high doses.[6] In rats, an increase in liver tumors in females and a few nasal tumors in males have been observed.[6] Like alachlor, metolachlor is not considered to be genotoxic.[6]

Pretilachlor: This herbicide is considered highly toxic to aquatic organisms.[2] Studies in fish have shown that it can cause severe gill and liver damage.[11]

Genotoxicity

Genotoxicity assays are crucial for determining if a compound can damage genetic material (DNA), potentially leading to mutations or cancer.

  • Alachlor: A weight-of-evidence evaluation of extensive mutagenicity testing reveals that alachlor does not have significant genotoxic activity in mammalian systems.[3] This suggests that the observed tumors in rats are likely due to non-genotoxic mechanisms.[3]

  • Metolachlor: Available studies indicate that metolachlor is not genotoxic.[6]

Mechanism of Action and Toxicity Pathway

The primary herbicidal mechanism of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase. This enzyme is crucial for the synthesis of VLCFAs, which are essential components of plant cell membranes. It has been proposed that these herbicides covalently bind to an active site cysteine of the condensing enzyme involved in VLCFA synthesis.

This disruption of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in plant death. While this pathway is specific to plants, the potential for off-target effects in other organisms is a key area of toxicological investigation. The metabolism of chloroacetamides in animals can lead to the formation of various metabolites, some of which may have their own toxicological profiles.

G cluster_exposure Exposure Route cluster_adme ADME cluster_toxicity Toxicity Pathway Oral Oral Absorption Absorption Oral->Absorption Dermal Dermal Dermal->Absorption Inhalation Inhalation Inhalation->Absorption Distribution Distribution Absorption->Distribution Parent_Compound Chloroacetamide Herbicide Absorption->Parent_Compound Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolites Reactive Metabolites Parent_Compound->Metabolites Target_Interaction Interaction with Cellular Macromolecules (e.g., VLCFA Elongase) Metabolites->Target_Interaction Cellular_Stress Oxidative Stress, etc. Target_Interaction->Cellular_Stress Adverse_Outcomes Organ Toxicity, Carcinogenicity, etc. Cellular_Stress->Adverse_Outcomes

Caption: Generalized workflow of chloroacetamide herbicide toxicokinetics and toxicodynamics.

Experimental Protocols

A comprehensive toxicological evaluation of a novel amide compound would involve a battery of standardized in vitro and in vivo assays.

In Vitro Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Purpose: To assess the mutagenic potential of a substance.

    • Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are exposed to the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • In Vitro Micronucleus Test:

    • Purpose: To detect agents that cause chromosomal damage.

    • Methodology: Cultured mammalian cells are exposed to the test compound. After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

In Vivo Assays (Rodent Models)
  • Acute Oral Toxicity (OECD TG 423):

    • Purpose: To determine the LD50 and identify signs of acute toxicity.

    • Methodology: A stepwise procedure with a limited number of animals per step. The substance is administered orally by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • 90-Day Repeated Dose Oral Toxicity Study (OECD TG 408):

    • Purpose: To evaluate the cumulative toxic effects of a substance over a sub-chronic period.

    • Methodology: The test substance is administered daily in graduated doses to several groups of experimental animals for 90 days. Observations include changes in body weight, food/water consumption, clinical signs, hematology, clinical chemistry, and histopathology of major organs.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Ames Ames Test (Mutagenicity) Acute Acute Toxicity (LD50) (e.g., OECD TG 423) Ames->Acute Micronucleus In Vitro Micronucleus (Clastogenicity) Micronucleus->Acute Subchronic 90-Day Repeated Dose (e.g., OECD TG 408) Acute->Subchronic Chronic Chronic/Carcinogenicity (e.g., OECD TG 452) Subchronic->Chronic start Test Compound start->Ames start->Micronucleus

Caption: Tiered testing strategy for toxicological evaluation of a new chemical entity.

Conclusion

The available toxicological data for chloroacetamide herbicides indicate a range of potential hazards, from moderate acute toxicity to concerns about chronic organ toxicity and carcinogenicity. While direct data for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is lacking, the information gathered on structurally similar compounds like alachlor, butachlor, and metolachlor provides a valuable framework for initial hazard assessment. Key takeaways include:

  • Structure-Activity Relationship: Subtle changes in the chemical structure of chloroacetamides can influence their toxicological profiles.

  • Non-Genotoxic Carcinogenicity: For several well-studied chloroacetamides, carcinogenicity appears to be mediated through non-genotoxic mechanisms, which implies the existence of a threshold dose.

  • Data Gaps: The absence of public data on 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide highlights the need for comprehensive toxicological testing to fully characterize its potential risks.

Further research, following established regulatory guidelines for toxicity testing, is essential to determine the specific toxicological profile of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and to ensure its safe handling and use.

References

  • Environmental Protection Agency (EPA). (n.d.). Pesticides - Fact Sheet for Alachlor.
  • Monsanto Company. (n.d.). Summary of Toxicology Studies with Alachlor.
  • World Health Organization (WHO). (n.d.). Alachlor in Drinking-water.
  • Monsanto Company. (n.d.). Summary of Toxicology Studies with Butachlor.
  • World Health Organization (WHO). (n.d.). Metolachlor in Drinking-water.
  • Martins, M. J., et al. (2009). Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. PubMed.
  • US EPA. (2001). Pesticides; s-Metolachlor.
  • Martins, M. J., et al. (2009). Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. CORE.
  • Beyond Pesticides. (n.d.). Alachlor ChemicalWatch Factsheet.
  • California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater.
  • Wilson, A. G., & Takei, G. H. (2000). Summary of toxicology studies with butachlor. ResearchGate.
  • Satyavani, G., et al. (2013). Determination of the Acute Toxicity of Pretilachlor on Liver and Gill Issues as well as Glucose and Cortisol Levels in Fingerling Grass Carps (Ctenopharyngodon idella). Science Alert.
  • Minnesota Department of Health. (2016). Alachlor ESA and Alachlor OXA Toxicological Summary.
  • AERU, University of Hertfordshire. (2026). Butachlor (Ref: CP 53619).
  • Phogat, A., Singh, J., & Malik, V. (2022). Toxicity of the acetamiprid insecticide for mammals: a review. Semantic Scholar.
  • Food Safety Commission of Japan. (n.d.). Risk Assessment Report Butachlor (Second edition).
  • NICNAS. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • Rakesh, S., et al. (2019). Acute Toxicity Impact of Herbicide Pretilachlor on Biochemical, Haematological and Ionic Changes in Gill, Liver and. ijpbs.
  • MDPI. (2025). Toxicity and Safety Assessment of Key Pesticides Used in Rice Fields on Rice Flower Carp (Procypris merus).
  • Velisek, J., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. PMC.
  • Das, A. C., et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. PubMed.
  • Lee, W. J., et al. (2000). Butachlor, a Suspected Carcinogen, Alters Growth and Transformation Characteristics of Mouse Liver Cells. ACS Publications.
  • Dahal, S., et al. (2023). Attempted suicidal poisoning with pretilachlor: case series of a herbicide simulating organophosphorus toxicity. ResearchGate.
  • Soni, A., & Verma, Y. (2021). Chloroacetamide herbicide pretilachlor induces genotoxicity in the fresh water fish Clarias batrachus. Taylor & Francis.
  • AERU, University of Hertfordshire. (2026). Fluoroacetamide.
  • Phogat, A., Singh, J., & Malik, V. (2022). Toxicity of the acetamiprid insecticide for mammals: a review. ResearchGate.
  • NextSDS. (n.d.). 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.
  • Das, A. C., et al. (2012). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate.
  • Böger, P. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
  • Li, M., et al. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PMC.
  • Focke, M., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.
  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-N-methylacetamide.
  • Huang, J., et al. (2025). Discovery and biological characterization of a novel mesoionic insecticide fenmezoditiaz. ResearchGate.
  • A. Asan, et al. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
  • OECD SIDS. (n.d.). UNEP Publications.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3.
  • NextSDS. (n.d.). 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide — Chemical Substance Information.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-Chloro-N-(2-methoxybenzyl)-N-methylacetamide

As a halogenated organic intermediate, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (also known as 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide; CAS: 851175-19-4) requires strict adherence to institutional En...

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Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated organic intermediate, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide (also known as 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide; CAS: 851175-19-4) requires strict adherence to institutional Environmental Health and Safety (EHS) protocols [1].

This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and logistical frameworks required to handle, store, and dispose of this compound safely, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Hazard Causality

To design an effective disposal protocol, one must first understand the chemical reactivity of the substance. 2-Chloro-N-(2-methoxybenzyl)-N-methylacetamide contains an α -chloroacetamide moiety.

Mechanistic Hazard Rationale: The chlorine atom adjacent to the carbonyl group creates a highly electrophilic carbon center. This makes the molecule an effective alkylating agent. In biological systems, it can undergo nucleophilic substitution (S N​ 2) reactions with nucleophiles such as the sulfhydryl (-SH) groups of cysteine residues in proteins. This reactivity is the primary cause of its potential to act as a skin sensitizer, irritant, and environmental toxin [2].

Quantitative Data & Waste Profiling
Property / ParameterSpecificationWaste Stream Implications
CAS Number 851175-19-4Must be tracked in institutional chemical inventory systems.
Molecular Weight 227.69 g/mol N/A
Halogen Content Contains ChlorineCritical: Must be segregated into Halogenated waste streams. Incineration requires scrubbers to handle HCl gas byproducts.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Liquid waste will typically be a mixture of the compound and organic solvents.
Reactivity ElectrophilicDo not mix waste with strong nucleophiles, strong bases, or oxidizing agents to prevent exothermic reactions in the waste carboy.

Standard Operating Procedure (SOP): Safe Handling & Disposal

Disclaimer: This protocol is designed for professional laboratory environments. Never attempt to chemically neutralize or destroy halogenated organic waste outside of a licensed, professional waste management facility.

Phase I: Preparation and PPE
  • Engineering Controls: Perform all handling, weighing, and transferring of the compound inside a certified chemical fume hood to prevent inhalation of particulates or aerosols.

  • Personal Protective Equipment (PPE):

    • Wear standard nitrile laboratory gloves. If handling concentrated solutions in highly permeating solvents (like dichloromethane), consider double-gloving or using heavier-gauge composite gloves.

    • Wear a fully buttoned lab coat and ANSI-approved safety goggles.

Phase II: Waste Segregation and Containment

Because this compound contains chlorine, it must never be mixed with non-halogenated organic waste. Mixing halogenated and non-halogenated waste significantly increases the cost of disposal and can violate environmental regulations[3].

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated, chemically compatible container (typically High-Density Polyethylene (HDPE) or glass).

    • Ensure the container is explicitly labeled: "Hazardous Waste - Halogenated Organics."

    • Causality Check: Why HDPE or glass? Halogenated solvents can degrade certain plastics (like polystyrene or standard PVC) over time, leading to secondary spills in the Satellite Accumulation Area (SAA).

  • Solid Waste:

    • Collect contaminated consumables (e.g., pipette tips, weighing boats, Kimwipes, and empty vials) in a puncture-resistant container lined with a clear plastic bag.

    • Label as "Hazardous Solid Waste - Contaminated with Halogenated Organics."

Phase III: Logistical Transfer and Final Disposal
  • Storage: Store sealed waste containers in secondary containment trays within your lab's designated SAA. Do not exceed the regulatory time limits for waste accumulation (typically 90 to 180 days, depending on your jurisdiction's generator status) [3].

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department.

  • Final Destruction: The EHS department will transfer the waste to a licensed commercial facility. The standard and only acceptable method for disposing of halogenated organic compounds is high-temperature incineration in a facility equipped with flue-gas scrubbers to neutralize the resulting hydrochloric acid (HCl) emissions [2].

Operational Workflow Diagram

The following diagram illustrates the validated decision tree for routing 2-chloro-N-(2-methoxybenzyl)-N-methylacetamide into the correct disposal channels.

WasteRouting A Waste Generation: 2-Chloro-N-(2-methoxybenzyl) -N-methylacetamide B Solid Waste Stream (Consumables, Vials) A->B C Liquid Waste Stream (Reaction Mixtures, Washes) A->C D Solid Hazardous Waste Container (Lined) B->D E Halogenated Organic Liquid Carboy (HDPE/Glass) C->E F Satellite Accumulation Area (Secondary Containment) D->F E->F G EHS Pickup & High-Temp Incineration F->G

Caption: Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. URL: [Link]

  • Title: Hazardous Waste Management for Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

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